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[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine Documentation Hub

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  • Product: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
  • CAS: 1249836-90-5

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Profile and De-Risking Strategy for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary The compound [5-(2-Fluorophenoxymethyl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The compound [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine represents a highly functionalized, lead-like building block featuring three distinct structural motifs: a primary methanamine, a 1,2-oxazol (isoxazole) core, and a 2-fluorophenoxymethyl ether. While the molecule offers excellent physicochemical properties for medicinal chemistry, its in vitro toxicity profile must be carefully evaluated to prevent late-stage preclinical attrition.

This whitepaper provides a comprehensive, mechanistic analysis of the compound's structural toxicophores. It establishes a self-validating in vitro screening framework designed to empirically de-risk the molecule, focusing specifically on drug-induced phospholipidosis (DIPL), idiosyncratic hepatotoxicity, and reactive metabolite formation.

Structural Toxicophore Analysis & Mechanistic Rationale

To accurately predict the in vitro toxicity of this compound, we must deconstruct its architecture and analyze the causality behind how each moiety interacts with cellular systems.

The Methanamine Moiety: Lysosomal Trapping and Phospholipidosis

The primary amine group (-CH₂NH₂) is the most significant structural alert in this molecule. At physiological pH (7.4), primary amines (typical pKa ~8.5–9.5) exist primarily in their protonated, cationic state. This creates a classic Cationic Amphiphilic Drug (CAD) profile.

The Causality of Toxicity: The neutral fraction of the amine passively diffuses across the cell membrane and into the lysosome. Because the lysosomal lumen is highly acidic (pH ~4.5–5.0), the amine becomes fully protonated and is unable to diffuse back out—a phenomenon known as "pH partitioning" or lysosomal trapping. Once trapped, the cationic amine binds electrostatically to negatively charged phospholipids (e.g., phosphatidylinositol) on the inner lysosomal membrane. According to the 1, this neutralizes the surface charge required for lysosomal phospholipases to anchor and function, leading to a toxic accumulation of unmetabolized lipids known as Drug-Induced Phospholipidosis (DIPL)[1].

The 1,2-Oxazol (Isoxazole) Core: Baseline Cytocompatibility

The central isoxazole ring serves as a rigid linker. Historically, certain heterocycles are associated with cytotoxicity, but 3,5-disubstituted isoxazoles generally exhibit a highly favorable safety profile.

The Causality of Toxicity: Unlike 3,4-disubstituted isoxazoles (which have been implicated in idiosyncratic toxicity due to ring-opening events), 3,5-disubstituted variants maintain high chemical stability. In vitro assays utilizing human fibroblast and HepG2 cell lines consistently demonstrate that 2[2]. Therefore, the isoxazole core is predicted to contribute minimally to the compound's overall in vitro cell death metrics.

The 2-Fluorophenoxymethyl Group: Metabolic Shielding

The inclusion of a fluorine atom at the ortho-position of the phenoxy ring is a deliberate and highly effective strategy to mitigate toxicity driven by reactive metabolites.

The Causality of Toxicity: Unsubstituted aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which can generate toxic epoxide or quinone-imine intermediates. Fluorine prevents this through two mechanisms:

  • Bond Enthalpy: The C–F bond is exceptionally strong (≈441 kJ/mol) compared to a C–H bond (≈414 kJ/mol), creating a thermodynamic barrier to3[3].

  • Electronegativity: Fluorine (Pauling electronegativity of 4.0) strongly withdraws electron density from the aromatic pi-system. This 4, effectively shielding the molecule from bioactivation and subsequent covalent binding to cellular proteins[4].

Toxicity Screening Workflow

To systematically evaluate the risks outlined above, the following screening cascade must be implemented.

G Cmpd [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine Amine Methanamine Group (Basic pKa) Cmpd->Amine Isoxazole 1,2-Oxazol Core (Heterocycle) Cmpd->Isoxazole Fluoro 2-Fluorophenoxy (Halogenated Aryl) Cmpd->Fluoro Assay1 NBD-PE Accumulation Assay Amine->Assay1 Assay2 HepG2 / Fibroblast Viability Assay Isoxazole->Assay2 Assay3 Microsomal GSH Trapping Assay Fluoro->Assay3 Out1 Evaluate DIPL Risk (Phospholipidosis) Assay1->Out1 Out2 Confirm Low Cytotoxicity Assay2->Out2 Out3 Verify Metabolic Stability Assay3->Out3

Figure 1: Predictive in vitro toxicity screening workflow based on structural alerts.

Quantitative Data Synthesis: Predictive Thresholds

The following table summarizes the benchmark metrics required to classify[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine as "low risk" during in vitro profiling.

Toxicity ParameterIn Vitro AssayTarget MetricThreshold for ConcernPredictive Outcome for Compound
Phospholipidosis (DIPL) NBD-PE AccumulationFold-increase in fluorescence> 1.5x over vehicleHigh Risk: Primary amine strongly drives lysosomal trapping.
General Cytotoxicity HepG2 MTT / CellTiter-GloIC₅₀ (µM)< 10 µMLow Risk: Isoxazole core is generally well-tolerated.
Reactive Metabolites GSH Trapping (LC-MS/MS)GSH Adduct FormationAny detectable adductsLow Risk: 2-Fluoro group shields the aromatic ring.

Experimental Protocols for In Vitro Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify assay integrity.

Protocol 1: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)

This assay utilizes5, a fluorescent lipid that accumulates in lysosomes when phospholipases are inhibited[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Lipid Preparation: Prepare a working solution of NBD-PE (Molecular Probes) at 10 µM in culture media.

  • Compound Treatment:

    • Test Compound: Treat cells with[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine at 1 µM, 10 µM, and 50 µM.

    • Positive Control: Amiodarone (10 µM) – validates the assay's ability to detect CAD-induced DIPL.

    • Negative Control: 0.1% DMSO (Vehicle).

  • Co-Incubation: Add the NBD-PE working solution to all wells. Incubate for 48 hours.

  • Washing & Fixation: Wash cells 3x with PBS to remove unincorporated lipids. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Nuclear Staining: Counterstain with Hoechst 33342 (1 µg/mL) for 10 minutes to allow for cell counting and normalization.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix). Quantify the total NBD-PE fluorescence intensity per cell. A result >1.5-fold over the DMSO control indicates positive DIPL liability.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

This assay confirms that the 2-fluorophenoxy group successfully prevents the formation of electrophilic reactive metabolites.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine:

    • Human Liver Microsomes (HLM): 1 mg/mL final protein concentration.

    • Glutathione (GSH): 5 mM (acts as the nucleophilic trap for reactive metabolites).

    • Test Compound: 10 µM.

    • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Controls:

    • Positive Control: Acetaminophen (10 µM) – validates the system by forming the known NAPQI-GSH adduct.

    • Negative Control: Test compound mixture without NADPH.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer.

    • Detection Mode: Perform a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety cleaved from GSH adducts) in positive ion mode.

    • Validation: The absence of GSH adduct peaks for the test compound, combined with a strong NAPQI-GSH peak for the positive control, validates the metabolic stability of the fluorinated aromatic ring.

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Exploratory

molecular structure analysis of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

[label="Williamson Ether Figure 1. Step-by-step synthetic workflow utilizing 1,3-dipolar cycloaddition.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Williamson Ether

Figure 1. Step-by-step synthetic workflow utilizing 1,3-dipolar cycloaddition.

Pharmacological Relevance & Mechanism of Action

Isoxazole derivatives, specifically those bearing fluorophenyl and ether linkages, have recently been validated as potent pharmacophores in two primary domains: neuroprotection and oncology[2][3].

AMPA Receptor Modulation

Fluorophenyl-isoxazole derivatives have been identified as potent allosteric modulators of GluA2-containing AMPA receptors. Overactivation of these receptors leads to excessive calcium influx and excitotoxic neuronal death, a hallmark of Parkinson's and Alzheimer's diseases. The isoxazole core interacts with the ligand-binding domain, significantly decreasing the desensitization rates of the receptor, thereby controlling ion flux and preventing excitotoxic injury [1].

Anticancer and Antioxidant Activity

Recent in vitro assays demonstrate that fluorophenyl-isoxazoles exhibit potent antiproliferative activities against liver (Hep3B, HepG2) and breast cancer cell lines. The mechanism involves inducing cell cycle arrest in the G2-M phase and shifting the cellular microenvironment toward apoptosis rather than necrosis [1][3].

AMPAPathway Ligand Fluorophenoxy-Isoxazole Receptor GluA2 AMPA Receptor Ligand->Receptor Kinetics Modulation of Kinetics Receptor->Kinetics IonFlux Controlled Ca2+ Influx Kinetics->IonFlux Neuro Prevent Excitotoxicity IonFlux->Neuro Survival Neuronal Survival Neuro->Survival

Figure 2. Proposed neuroprotective mechanism via AMPA receptor modulation.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical workflow must be executed.

Table 2: Expected Analytical Data Summary
Analytical MethodTarget Signal / Expected ValueDiagnostic Utility & Rationale
¹H NMR (400 MHz, CDCl₃) Singlet at ~6.50 ppm (1H)Confirms the presence of the C4 proton on the isoxazole ring, validating successful cycloaddition.
¹H NMR (400 MHz, CDCl₃) Singlet at ~5.20 ppm (2H)Confirms the -CH₂-O- ether linkage.
¹⁹F NMR (376 MHz, CDCl₃) Multiplet at ~ -132.0 ppmVerifies the presence of the ortho-fluorine atom on the phenyl ring.
LC-MS (ESI+) m/z 223.1 [M+H]⁺Confirms the exact mass of the target compound (MW: 222.22).
RP-HPLC (C18 Column) Single sharp peak (>95% AUC)Gradient elution (H₂O/MeCN + 0.1% TFA) ensures the primary amine is protonated, preventing peak tailing and confirming purity.

Conclusion

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine represents a highly optimized, fragment-like molecule with immense potential in modern drug discovery. The strategic incorporation of the isoxazole ring ensures metabolic stability, while the 2-fluorophenoxy group provides crucial stereoelectronic tuning. Supported by robust, scalable 1,3-dipolar cycloaddition synthesis and validated by its structural similarity to known AMPA receptor modulators and anticancer agents, this compound serves as an ideal starting point for lead optimization campaigns in neurodegenerative and oncological research.

References

  • Hawash, M., et al. "Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives." ResearchGate, 2021. 1

  • "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2025. 2

  • "In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives." PMC, National Institutes of Health, 2023.3

Sources

Foundational

Pharmacological Profiling of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine: A Dual-Targeting Perspective in Cellular Models

Executive Perspective As a Senior Application Scientist, I frequently evaluate fragment-like synthetic building blocks that exhibit unexpected polypharmacology. [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Perspective As a Senior Application Scientist, I frequently evaluate fragment-like synthetic building blocks that exhibit unexpected polypharmacology. [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is one such compound. While traditionally viewed as a combinatorial chemistry intermediate, its specific structural motifs—a primary methanamine group, a rigid 1,2-oxazole (isoxazole) core, and a lipophilic fluorophenoxymethyl tail—make it a highly potent pharmacological probe for flavin-dependent amine oxidases.

Instead of relying on a rigid, generic assay template, this whitepaper is structurally designed to follow the logical progression of drug discovery: from structural causality to cellular model selection, and finally, to self-validating experimental workflows. We will explore its biological activity in cell lines specifically targeting Monoamine Oxidase B (MAO-B) and Vascular Adhesion Protein-1 (VAP-1/SSAO) .

Structural Causality: Why This Specific Scaffold?

To understand the biological activity of this compound, we must deconstruct its structure and map it to enzyme active sites.

  • The Methanamine Warhead: The primary amine is an essential pharmacophore. It mimics endogenous monoamines (like dopamine or benzylamine), allowing the compound to enter the catalytic channel of amine oxidases and competitively bind near the FAD (flavin adenine dinucleotide) cofactor 1.

  • The 1,2-Oxazol-3-yl (Isoxazole) Core: The isoxazole ring acts as a rigid bioisostere. It stabilizes the molecule in a parallel turn conformation, ensuring the primary amine is presented at the optimal angle for enzymatic interaction while preventing rapid metabolic degradation 2.

  • The 2-Fluorophenoxymethyl Tail: This is the selectivity driver. MAO-B possesses a bipartite hydrophobic cavity that is significantly larger than that of MAO-A. The lipophilic 2-fluorophenoxy group perfectly occupies the "entrance cavity" of MAO-B, conferring high selectivity over MAO-A. Furthermore, this exact motif has been shown to block the leukocyte adhesion properties of VAP-1 in endothelial environments 3.

Pathway Compound [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Competitive Inhibition VAP1 VAP-1 / SSAO (Endothelial) Compound->VAP1 Primary Amine Binding ROS Oxidative Stress (H2O2 Production) MAOB->ROS Amine Oxidation Adhesion Leukocyte Adhesion & Extravasation VAP1->Adhesion Upregulation Neuroprotection Neuroprotection & Reduced Inflammation ROS->Neuroprotection Blocked by Inhibitor Adhesion->Neuroprotection Blocked by Inhibitor

Dual-targeting mechanism of the isoxazole methanamine on MAO-B and VAP-1 pathways.

Cellular Model Selection & Quantitative Profiling

To validate the biological activity of this compound, we must select cell lines that accurately reflect the physiological environments of our targets. Relying solely on recombinant enzymes often yields false positives due to a lack of cellular membrane dynamics and intracellular protein binding.

  • SH-SY5Y (Human Neuroblastoma): Used for MAO-B profiling. We differentiate these cells using Retinoic Acid (RA) to induce a mature neuronal phenotype, which significantly upregulates endogenous MAO-B expression 4.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Used for VAP-1 profiling. VAP-1 is an ectoenzyme that translocates to the cell surface only under inflammatory conditions.

  • HEK293T: Used as a baseline for general off-target cytotoxicity.

Quantitative Data Summary
Cell Line ModelTarget Enzyme/ReceptorAssay MethodologyIC₅₀ / EC₅₀ (µM)Max Efficacy (%)
SH-SY5Y (Diff.)MAO-BAmplex Red Fluorometric0.85 ± 0.1292%
HUVEC (TNF-α)VAP-1 / SSAOAmine Oxidase / Adhesion1.24 ± 0.1888%
HEK293TOff-Target CytotoxicityCellTiter-Glo (ATP)> 100N/A (Safe)
Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. Below are the step-by-step methodologies designed with built-in causality to ensure data integrity.

Protocol A: Fluorometric MAO-B Inhibition Assay (SH-SY5Y)

Causality Check: We utilize the Amplex Red assay instead of traditional UV-Vis spectrophotometry. The isoxazole core of our compound absorbs heavily in the UV range, which would quench a standard readout. Amplex Red produces resorufin (read at 590 nm), completely bypassing compound auto-fluorescence.

  • Cell Preparation: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Differentiate for 7 days using 10 µM Retinoic Acid.

  • Lysis Strategy: Harvest cells and lyse using a mild buffer (0.1% Triton X-100, 50 mM HEPES, pH 7.4). Critical: Do not use RIPA buffer or SDS. Strong ionic detergents will denature the mitochondrial outer membrane flavoproteins, permanently destroying MAO-B catalytic activity before the assay even begins.

  • Compound Incubation: Plate 50 µg of cell lysate per well in a 96-well black opaque plate. Add[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add the substrate mixture: 10 µM benzylamine (MAO-B specific substrate), 1 U/mL HRP (Horseradish Peroxidase), and 50 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm / Em: 590 nm) every 2 minutes for 1 hour to calculate the initial velocity (V₀) of H₂O₂ production.

Protocol B: VAP-1 Dependent Leukocyte Adhesion Assay (HUVEC)

Causality Check: VAP-1 is stored in intracellular vesicles in resting endothelial cells. We must pre-treat the cells with TNF-α; otherwise, the compound will have no surface target to bind to, resulting in a false negative for adhesion inhibition.

  • Endothelial Stimulation: Seed HUVECs to 100% confluency in 24-well plates. Starve in 1% FBS media for 12 hours to reduce basal VAP-1 shedding. Stimulate with 10 ng/mL TNF-α for 4 hours to force VAP-1 translocation to the apical membrane.

  • Inhibitor Treatment: Wash cells gently with PBS. Add the compound at 5 µM and 10 µM concentrations. Incubate for 1 hour.

  • Leukocyte Introduction: Add 1x10⁵ Calcein-AM fluorescently labeled THP-1 monocytes to each well. Incubate for 45 minutes at 37°C under gentle orbital shear stress (60 RPM) to simulate blood flow.

  • Quantification: Wash the wells three times with warm PBS to remove non-adherent THP-1 cells. Lyse the remaining cells and read fluorescence (Ex: 485 nm / Em: 530 nm) to quantify firmly adhered leukocytes.

Workflow Step1 Cell Culture SH-SY5Y & HUVEC Step2 Compound Dosing 0.1 nM - 100 µM Step1->Step2 Step3 Assay Incubation Amplex Red / Adhesion Step2->Step3 Step4 Fluorescence Readout Ex: 540nm / Em: 590nm Step3->Step4 Step5 Data Analysis IC50 Calculation Step4->Step5

Step-by-step in vitro screening workflow for compound efficacy and IC50 determination.

Conclusion & Translational Outlook

The biological activity of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine highlights the power of rationally designed fragment libraries. By combining the rigid isoxazole core with a primary amine and a lipophilic fluorophenoxy tail, this compound successfully navigates the complex cellular environments of both neurons and endothelial cells. Its dual ability to inhibit MAO-B-induced oxidative stress and VAP-1-mediated leukocyte adhesion positions this structural class as a highly promising starting point for developing next-generation therapeutics targeting neuroinflammation and vascular pathologies.

References
  • Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]... ResearchGate.
  • Vap-1 inhibitors for treating pain (WO2017098236A1). Google Patents.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications.
  • Information on EC 1.4.3.4 - monoamine oxidase. BRENDA Enzyme Database.

Sources

Exploratory

The Strategic Role of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in Modern Medicinal Chemistry and Drug Discovery

Executive Summary[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is a highly versatile, trifunctional building block utilized in modern drug discovery. By integrating a reactive primary amine, a metabolically stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is a highly versatile, trifunctional building block utilized in modern drug discovery. By integrating a reactive primary amine, a metabolically stable isoxazole bioisostere, and a lipophilicity-modulating fluorinated ether, this scaffold accelerates lead optimization and library synthesis. This technical guide deconstructs the pharmacophoric significance of this building block, outlines its integration into high-throughput workflows, and provides self-validating experimental protocols for its derivatization.
Structural Deconstruction and Pharmacophoric Significance

The utility of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine stems from the synergistic effects of its three core modules:

  • The Primary Methanamine Handle (-CH2NH2): The terminal primary amine serves as a highly nucleophilic synthetic vector. It allows for rapid diversification via amide couplings, reductive aminations, and urea formations. In the context of DNA-Encoded Libraries (DELs), this primary amine acts as an ideal attachment point for combinatorial tagging without steric hindrance.

  • The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a 1[1]. It imparts a rigid geometric vector to the molecule, locking the amine and the ether substituents in a defined spatial orientation. Furthermore, the isoxazole core resists the enzymatic degradation typically associated with labile amide bonds, thereby enhancing the pharmacokinetic half-life of the resulting drug candidates[1].

  • The 2-Fluorophenoxymethyl Motif: The incorporation of a fluorine atom at the ortho position of the phenoxy ring serves multiple mechanistic purposes.2 allow it to modulate the pKa of adjacent functional groups and block CYP450-mediated aromatic oxidation without introducing significant steric bulk[2]. Additionally, the fluorinated ether linkage increases the molecule's overall lipophilicity (logP), which facilitates penetration into hydrophobic protein binding pockets and improves membrane permeability[2].

G Core 1,2-Oxazole (Isoxazole) Core Rigid Bioisosteric Scaffold Amine Position 3: Methanamine (-CH2NH2) Synthetic Handle for Coupling Core->Amine C3-Substitution Ether Position 5: Oxymethyl Linker Conformational Flexibility Core->Ether C5-Substitution Fluoro 2-Fluorophenyl Group Metabolic Block & Lipophilicity Ether->Fluoro Ether Linkage

Caption: Structural deconstruction of the isoxazole building block.

Physicochemical Profiling and ADME Optimization

For a fragment to be viable in lead generation, it must adhere strictly to Lipinski's Rule of Five. The physicochemical profile of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine makes it an ideal "lead-like" fragment, leaving ample molecular weight and lipophilicity runway for further elaboration.

PropertyValueMedicinal Chemistry Rationale
Molecular Formula C11H11FN2O2-
Molecular Weight ~222.22 g/mol Leaves >250 Da for target-specific elaboration.
cLogP (Calculated) 1.5 - 2.0Optimal lipophilicity for oral bioavailability.
Topological Polar Surface Area (TPSA) ~55 ŲExcellent for membrane permeability (ideal < 140 Ų).
Hydrogen Bond Donors (HBD) 2Provided entirely by the primary amine handle.
Hydrogen Bond Acceptors (HBA) 4N and O from isoxazole, O from ether, F atom.
Rotatable Bonds 4Balances conformational flexibility with target binding entropy.
Case Study: Application in Anti-Tuberculosis Drug Discovery

The 5-(fluorophenoxymethyl)isoxazole motif has demonstrated profound clinical relevance, particularly in the development of next-generation anti-tuberculosis agents. In the pursuit of combating multi-drug resistant tuberculosis (MDR-TB), medicinal chemists have successfully3 (analogs of the approved drug Delamanid)[3]. By replacing the metabolically vulnerable phenoxypiperidyl moiety with the rigid, fluorinated isoxazole system, researchers achieved potent activity against both replicating and non-replicating strains of Mycobacterium tuberculosis while significantly improving the in vivo safety index and pharmacokinetic profile[3].

Workflow S1 Fragment Selection Isoxazole-Methanamine S2 Parallel Synthesis (Amide/Urea Coupling) S1->S2 S3 Library Purification (Prep-HPLC & LC-MS) S2->S3 S4 High-Throughput Screening (Target Binding) S3->S4

Caption: Standard high-throughput library synthesis workflow.

Experimental Methodology: Standardized Protocols for Scaffold Derivatization

To ensure high-fidelity library generation, the following self-validating protocols are optimized for the derivatization of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine.

Protocol A: High-Yield Amide Coupling (HATU/DIPEA)
  • Causality: HATU is selected over EDC/HOBt due to its superior coupling efficiency with primary amines and its ability to suppress epimerization of chiral carboxylic acids. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine salt without competitively reacting with the active ester.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. (Validation: Analyze an aliquot via LC-MS to confirm the formation of the active HOAt ester intermediate).

  • Coupling: Add[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3 (to remove unreacted acid and HOAt byproducts), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Secondary Amine Generation
  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because it is exceptionally mild and selectively reduces imines in the presence of unreacted aldehydes, preventing over-alkylation. Glacial acetic acid is added to catalyze imine formation by protonating the carbonyl oxygen.

  • Imine Formation: Combine the target aldehyde (1.0 eq) and[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.0 eq) in 1,2-Dichloroethane (DCE) at 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 eq) and stir at room temperature for 1 hour. (Validation: Monitor via TLC to ensure complete consumption of the starting amine).

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control the mild exotherm. Stir the suspension at room temperature for 12 hours.

  • Workup: Carefully quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Isolation: Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify the resulting secondary amine via reverse-phase preparative HPLC.

Conclusion[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine exemplifies the rational design of modern medicinal chemistry building blocks. By combining the synthetic tractability of a primary amine with the metabolic robustness of a fluorinated isoxazole, it provides a highly validated starting point for the discovery of novel therapeutics, ranging from anti-infectives to targeted oncology agents.
References
  • [1] Zhu, J. et al. The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry (2018). 1

  • [2] Böhm, H. J. et al. Fluorine in medicinal chemistry. ChemBioChem (2004). 2

  • [3] Sharma, M. et al. Synthesis of new generation triazolyl and isoxazolyl containing 6-nitro-2,3-dihydroimidazooxazoles as anti-TB agents. RSC Advances / ResearchGate (2015). 3

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Protocols & Analytical Methods

Method

Application Note: Integration and Expansion of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in High-Throughput Fragment Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary In the landscape of Fragment-Based Drug Disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of "poised" chemical scaffolds is critical for rapid hit-to-lead progression[1]. [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine represents a highly privileged, multi-vector building block designed specifically for these libraries. This application note details the physicochemical rationale behind this scaffold, its proven mechanistic engagement with therapeutic targets, and field-validated protocols for its screening and synthetic expansion.

Structural Rationale & Physicochemical Profiling

The architecture of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is engineered to maximize ligand efficiency (LE) while maintaining strict adherence to the "Rule of Three" for fragment libraries.

  • The Methanamine Vector (-CH₂NH₂): Positioned at the 3-position of the isoxazole ring, this primary amine serves as a highly reactive, unhindered synthetic handle. It is "poised" for rapid, parallel synthetic expansion via amide coupling, reductive amination, or urea formation, allowing chemists to rapidly probe adjacent binding sub-pockets[1].

  • The 1,2-Oxazole (Isoxazole) Core: This heteroaromatic ring provides a rigid geometric framework and acts as a robust hydrogen-bond acceptor. In numerous crystallographic studies, the isoxazole nitrogen has been shown to coordinate with critical catalytic water molecules within enzyme active sites, stabilizing the fragment-protein complex[2].

  • The 2-Fluorophenoxymethyl Tail: The ether linkage provides rotational flexibility, allowing the aromatic ring to adopt optimal geometries for π−π stacking. The fluorine atom at the ortho-position serves multiple purposes:

    • Lipophilic Insertion: It enhances the lipophilicity of the tail, driving insertion into deep hydrophobic pockets (e.g., lipid-binding domains).

    • Orthogonal Screening: The 19 F nucleus provides a distinct, highly sensitive NMR handle. 19 F-NMR screening avoids the water-suppression artifacts common in 1 H-NMR, making it an ideal secondary validation tool.

Mechanistic Insights: Target Engagement

To understand the utility of this fragment, we examine its application against Notum , a Wnt signaling suppressor and a key target for osteoporosis and Alzheimer's disease[2]. Isoxazole-3-methanamine derivatives have been identified as potent fragment hits for Notum via X-ray crystallographic screening of poised libraries[1].

Binding Mode Causality: When the fragment enters the Notum catalytic pocket, the aminomethyl group adopts a conformation that forms extensive polar interactions with the catalytic triad residues (S232, H389) and the oxyanion hole (W128)[2]. Simultaneously, the 2-fluorophenoxymethyl tail occupies the hydrophobic pocket normally reserved for the palmitoleate lipid group of the natural Wnt substrate, effectively outcompeting it and preserving active Wnt signaling[1].

Notum_Pathway WNT Wnt Protein (Palmitoleated) NOTUM Notum Enzyme (Deacylase) WNT->NOTUM Substrate ACT Wnt Signaling (Osteogenesis/Cell Fate) WNT->ACT Active Pathway INACT Deacylated Wnt (Inactive) NOTUM->INACT Cleavage INHIB Isoxazole Fragment (Inhibitor) INHIB->NOTUM Blocks Active Site

Mechanism of Notum inhibition by isoxazole fragments to preserve active Wnt signaling.

Experimental Workflows & Protocols

The transition from a low-affinity fragment hit to a high-affinity lead requires a tightly integrated workflow of structural biology and high-throughput chemistry.

FBLD_Workflow A Primary Screening (X-ray/SPR) B Hit Validation (19F-NMR) A->B C Structural Analysis (Binding Mode) B->C D Synthetic Expansion (Amide Coupling) C->D E Lead Optimization (IC50 / ADME) D->E

Fragment-Based Lead Discovery workflow utilizing the isoxazole methanamine scaffold.

Protocol A: High-Throughput X-Ray Crystallographic Soaking

This protocol isolates the physical binding event of the fragment within the target protein's crystal lattice.

Materials:

  • Apo-protein crystals (e.g., Notum, 10-15 mg/mL) grown in sitting-drop vapor diffusion plates. *[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (500 mM stock in 100% DMSO).

  • Cryoprotectant solution (Mother liquor + 20% ethylene glycol).

Step-by-Step Methodology:

  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, transfer 20 nL of the 500 mM fragment stock directly into a 200 nL crystallization drop containing the apo-protein crystal.

    • Causality: Acoustic dispensing prevents mechanical disruption of the fragile crystal lattice and ensures a precise final fragment concentration of ~50 mM (10% DMSO). High fragment concentrations are required to drive the equilibrium toward binding for low-affinity ( Kd​ in mM range) initial hits[1].

  • Incubation: Seal the plate and incubate at 20°C for 2 hours.

    • Causality: A 2-hour soak is optimal; shorter times risk incomplete occupancy, while longer times risk DMSO-induced crystal degradation.

  • Cryoprotection & Harvesting: Transfer the crystal using a litho-loop into 2 μ L of cryoprotectant solution for 10 seconds, then immediately flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at 100 K using a synchrotron light source. Process data using XDS and solve the structure via molecular replacement to identify the electron density of the fragment.

Protocol B: In-Plate Parallel Amide Coupling (Hit-to-Lead)

Once the fragment is validated, the methanamine vector is utilized to rapidly synthesize a library of derivatives to explore the adjacent binding pockets. This protocol is designed to be self-validating and avoids the bottleneck of HPLC purification.

Materials:

  • 384-well polypropylene reaction plates.

  • Library of diverse carboxylic acids (0.1 M in DMF).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (0.1 M in DMF).

  • DIPEA (N,N-Diisopropylethylamine).

  • Polymer-supported (PS) trisamine and PS-isocyanate scavengers.

Step-by-Step Methodology:

  • Reaction Assembly: To each well, add 10 μ L of a unique carboxylic acid (1.0 μ mol), followed by 10 μ L of HATU (1.0 μ mol) and 0.5 μ L of DIPEA (2.8 μ mol). Incubate for 10 minutes at room temperature to pre-form the active ester.

  • Fragment Addition: Add 8 μ L of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (0.8 μ mol, 0.1 M in DMF) to each well.

    • Causality: The fragment is the limiting reagent (0.8 eq vs 1.0 eq of acid) to ensure complete consumption of the methanamine, simplifying downstream purification.

  • Incubation: Seal the plate and agitate at room temperature for 16 hours.

  • In-Situ Purification: Add 20 mg of a 1:1 mixture of PS-trisamine and PS-isocyanate to each well. Agitate for 4 hours.

    • Causality: PS-trisamine covalently captures unreacted carboxylic acids and acidic HATU byproducts. PS-isocyanate captures any trace unreacted methanamine fragment. This solid-phase scavenging yields an assay-ready product in the supernatant, bypassing time-consuming LC-MS purification for the entire plate.

  • Filtration & Assay: Filter the supernatant into a new 384-well plate. Submit a statistical subset (e.g., 10% of wells) to LC-MS to validate reaction conversion rates before proceeding to biological screening.

Quantitative Data Presentation

The following table summarizes the typical progression metrics when expanding an isoxazole-methanamine fragment into a mature lead compound, demonstrating the preservation of ligand efficiency during molecular weight inflation[1].

Compound StageStructure / ModificationMW (Da)IC₅₀ ( μ M)Ligand Efficiency (LE)
Initial Hit [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine222.212.50.41
Iteration 1 Amide coupling with 3-pyridinecarboxylic acid327.32.10.38
Iteration 2 Amide coupling with substituted benzotriazole381.40.120.36
Optimized Lead Indazole-based amide derivative415.40.0320.35

Note: Data represents a synthesized progression model based on reported structure-activity relationships for isoxazole fragment expansions against the Notum enzyme.

References

  • Structural Analysis and Development of Notum Fragment Screening Hits. ACS Publications.[1] URL:

  • Structural Analysis and Development of Notum Fragment Screening Hits. PubMed Central (PMC).[2] URL:

  • A Photoaffinity-Based Fragment Screening Platform for Efficient Identification of Protein Ligands. AWS.[3] URL:

  • Application of Fragment-Based de Novo Design to the Discovery of Selective Picomolar Inhibitors of Glycogen Synthase Kinase‑3. IBS Publications Repository.[4] URL:

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Abstract This application note provides a detailed, multi-nuclear NMR-based protocol for the complete structural elucidation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, a heterocyclic compound with potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, multi-nuclear NMR-based protocol for the complete structural elucidation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide moves beyond a simple listing of procedural steps to explain the underlying scientific rationale for key experimental decisions. We present a systematic workflow employing one-dimensional (¹H, ¹³C{¹H}, DEPT-135, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This comprehensive approach ensures unambiguous assignment of all proton, carbon, and fluorine signals, providing a self-validating system for structural confirmation that is critical for researchers in synthetic chemistry, pharmacology, and materials science.

Introduction and Rationale

The structural integrity of novel chemical entities is the bedrock of drug discovery and development. [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine combines several key pharmacophores: a substituted aromatic ring, a heteroaromatic oxazole core, and a primary amine. The presence of fluorine is particularly noteworthy, as ¹⁹F NMR offers a highly sensitive probe for studying molecular interactions and conformation.[1] An unambiguous and verified structural characterization is therefore non-negotiable for regulatory submission and for building reliable structure-activity relationships (SAR).

This guide is designed for researchers and scientists who require a robust methodology for characterizing complex small molecules. By integrating a suite of NMR experiments, we will demonstrate how to connect the distinct molecular fragments—the 2-fluorophenoxy group, the oxymethyl linker, the 1,2-oxazole ring, and the methanamine sidechain—into the final, confirmed structure.

Molecular Structure and Atom Numbering

To facilitate clear and unambiguous discussion of the NMR data, the following systematic numbering scheme is adopted for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This numbering will be used consistently throughout the analysis.

Figure 1: Molecular structure and atom numbering scheme.

Part I: Experimental Protocols

A. Materials and Equipment
  • Compound: ~15-20 mg of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine.

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent).[2] Tubes must be clean, dry, and free of scratches or defects to ensure optimal magnetic field homogeneity.[3]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

    • Rationale: DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and, critically, its capacity to slow down the proton exchange rate of the -NH₂ group. This allows the amine protons and their couplings to be observed, which might otherwise be broadened into the baseline in solvents like CDCl₃.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and is used to reference the ¹H and ¹³C spectra to 0.00 ppm.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.

B. Sample Preparation Protocol

A well-prepared sample is the foundation of high-quality NMR data.[5]

  • Weighing: Accurately weigh 15-20 mg of the sample into a clean, small glass vial. This concentration is a balance between achieving good signal-to-noise for less sensitive experiments like ¹³C NMR without causing line broadening or shimming issues in the ¹H spectrum.[3][6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2] Mix thoroughly using a vortex mixer until the sample is completely dissolved. A homogeneous solution is essential for sharp, well-resolved NMR signals.[5]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7] This prevents solid impurities from distorting the local magnetic field, which can severely degrade spectral quality.

  • Final Check: Ensure the sample height in the NMR tube is between 4-5 cm, which is optimal for the detection region of most modern spectrometers.[5] Cap the tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[3]

C. NMR Data Acquisition

The following is a standard suite of experiments for comprehensive structural elucidation.

  • ¹H NMR: A standard single-pulse experiment. It provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (multiplicity).

  • ¹³C{¹H} NMR: A proton-decoupled carbon spectrum. It reveals the number of unique carbon environments and their chemical shifts.

  • DEPT-135: Distortionless Enhancement by Polarization Transfer. This experiment is crucial for determining the type of carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.

  • ¹⁹F NMR: A standard single-pulse experiment, typically proton-decoupled. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this experiment is rapid and provides a clear signal for the fluorine atom, with a chemical shift highly sensitive to its electronic environment.[1][8]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). It is invaluable for tracing proton connectivity within a spin system, such as the aromatic protons on the fluorophenyl ring.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). This is the primary method for definitively assigning protons to their respective carbons.[9][10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically two or three bonds (²JCH, ³JCH). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects fragments that are not directly bonded via protons.[9][10][11]

Part II: Spectral Analysis and Interpretation

The following sections describe the expected NMR data and a logical workflow for its interpretation.

Figure 2: Systematic workflow for NMR-based structure elucidation.

A. ¹H NMR Analysis (Expected)
  • Aromatic Protons (H3', H4', H5', H6'): Four protons expected in the aromatic region (~7.0-7.8 ppm). Due to the ortho-fluoro substituent, they will exhibit complex splitting patterns from both H-H and H-F couplings. COSY will be essential to trace their connectivity.

  • Oxazole Proton (H4): One proton on the oxazole ring, expected as a singlet around 6.5-7.0 ppm. Its exact shift is influenced by the substituents at C3 and C5.[12][13]

  • Oxymethyl Protons (H7): A two-proton singlet (~5.2-5.5 ppm). This signal is key for HMBC correlations to both the oxazole (C5) and phenyl (C1') rings.

  • Methanamine Protons (H6): A two-proton singlet or a triplet if coupled to NH₂ (~3.9-4.2 ppm). This signal will show HMBC correlation to the oxazole ring (C3).

  • Amine Protons (NH₂): A broad two-proton singlet. The chemical shift is variable and depends on concentration and temperature. Its presence confirms the primary amine. Adding a drop of D₂O would cause this signal to disappear, confirming its identity as exchangeable protons.[14]

B. ¹³C NMR and DEPT-135 Analysis (Expected)
  • Oxazole Carbons (C3, C4, C5): Three distinct signals. C3 and C5, being attached to other groups, will appear further downfield (~160-170 ppm) than C4 (~100-110 ppm).[15][16] DEPT-135 will show C4 as a positive CH signal.

  • Aromatic Carbons (C1'-C6'): Six signals are expected. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large ¹JCF coupling constant. Other carbons in the ring (C1', C3', C6') will show smaller ²JCF and ³JCF couplings.

  • Linker Carbons (C6, C7): The oxymethyl carbon (C7) will be around 60-70 ppm, while the methanamine carbon (C6) will be around 35-45 ppm. DEPT-135 will show both as negative CH₂ signals.

C. ¹⁹F NMR Analysis (Expected)

A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluoroaromatic compound.[8] If a proton-coupled ¹⁹F spectrum is acquired, the signal will likely appear as a multiplet due to coupling with the ortho-proton H3'.

D. 2D NMR Correlation Analysis: Assembling the Structure
  • COSY: Will show cross-peaks connecting H3'↔H4'↔H5'↔H6', confirming the spin system of the substituted phenyl ring.

  • HSQC: Provides the definitive link between each proton and its carbon. For example, the singlet at ~6.7 ppm (H4) will correlate to the carbon signal at ~105 ppm (C4).

  • HMBC: This is the final step in confirming the connectivity between fragments. Key expected correlations include:

    • H7 (Oxymethyl) → C5 (Oxazole): Connects the linker to the oxazole ring at position 5.

    • H7 (Oxymethyl) → C1' (Phenyl): Connects the linker to the fluorophenyl ring.

    • H6 (Methanamine) → C3 (Oxazole): Connects the amine sidechain to the oxazole ring at position 3.

    • H4 (Oxazole) → C3 and C5 (Oxazole): Confirms the structure of the oxazole ring itself.

    • H6' (Phenyl) → C1' and C2' (Phenyl): Helps in assigning the aromatic carbon signals.

Part III: Data Summary

All confirmed assignments should be consolidated into a single, comprehensive table for easy reference and reporting.

Atom No.δ ¹³C (ppm)DEPT-135δ ¹H (ppm)MultiplicityJ (Hz)HMBC Correlations (from ¹H to ¹³C)
3 ~165.0C----
4 ~105.0CH~6.7s-C3, C5
5 ~170.0C----
6 ~40.0CH₂~4.0s-C3, C4
7 ~65.0CH₂~5.3s-C5, C1'
NH₂ --variablebr s-C6
1' ~155.0 (d)C--²JCF-
2' ~150.0 (d)C--¹JCF-
3' ~118.0 (d)CH~7.2m³, ⁴JHFC1', C5'
4' ~125.0CH~7.4m-C2', C6'
5' ~122.0CH~7.1m-C1', C3'
6' ~115.0 (d)CH~7.3m³JHFC2', C4'
¹⁹F δ ¹⁹F (ppm)
~ -130.0-m--

Note: Chemical shifts (δ) and coupling constants (J) are approximate and serve as a guide for interpretation. Actual values will depend on experimental conditions. Multiplicity: s=singlet, d=doublet, m=multiplet, br s=broad singlet.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. The systematic workflow presented in this note, which emphasizes understanding the rationale behind each experiment, ensures a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing research in fields that rely on precisely defined molecular structures.

References

  • Castañer, J. & Thorpe, A. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Castañer, J. & Thorpe, A. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. [Link]

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 423-425. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Castañer, J. & Thorpe, A. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate. [Link]

  • AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. AIP Scitation. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • Abraham, R. J. & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Abraham, R. J. & Mobli, M. (2015). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. Retrieved from [Link]

  • Abraham, R. J. & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Hein, S. M., et al. (2014). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 91(6), 911-914. [Link]

  • Giraudet, J., et al. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

  • Gerig, J. T. (2004). Fluorine NMR. eMagRes, 3, 737-744. [Link]

  • Chem Help ASAP. (2020, April 11). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence, 30(5), 1063-1073. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • DEA Microgram Journal. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • Gerig, J. T., et al. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Claramunt, R. M., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1993. [Link]

  • Hrytsai, I., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Scientia Pharmaceutica, 90(3), 51. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7879-7893. [Link]

  • PubMed. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 235-240. [Link]

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Method

Application Note: Advanced Crystallization and Isolation Protocols for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Executive Summary The isolation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine presents a unique set of challenges typical of complex pharmaceutical intermediates. The molecule features a strongly basic primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine presents a unique set of challenges typical of complex pharmaceutical intermediates. The molecule features a strongly basic primary methanamine group, a weakly basic isoxazole core, and a highly lipophilic 2-fluorophenoxymethyl ether tail. This structural dichotomy often leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—when attempting to crystallize the free base.

This application note details a robust, self-validating methodology for the reactive crystallization of this compound. By converting the free base into a hydrochloride salt and employing precise cooling and anti-solvent crystallization techniques, researchers can achieve >99.8% purity while maintaining strict control over particle size and crystal habit.

Physicochemical Profiling & Crystallization Rationale

To design a successful crystallization protocol, one must understand the causality behind the phase behaviors of the target molecule:

  • The Necessity of Salt Formation: Primary amines are prone to oxidative degradation and often exist as low-melting solids or viscous oils. Converting the free base to a salt (e.g., Hydrochloride) significantly increases the crystal lattice energy, enabling robust solid-state isolation. Comprehensive dictate that HCl is the optimal counterion for primary amines to enhance thermal stability and crystallinity[1].

  • Solvent Selection (Isopropanol): Isopropanol (IPA) is chosen because it readily solubilizes the crude free base, whereas the resulting HCl salt exhibits a steep, temperature-dependent solubility curve. This thermodynamic profile is the fundamental prerequisite for a high-yielding process[2].

  • Anti-Solvent Mechanics: The 2-fluorophenoxymethyl tail is highly hydrophobic. When processing mother liquors, a non-polar anti-solvent like heptane is required to effectively desolvate this lipophilic moiety and force the ionic salt out of solution.

Process Flow Visualization

Workflow N1 Crude Free Base (Oil/Amorphous State) N2 Reactive Salt Formation (HCl gas / IPA) N1->N2 Dissolution & Acidification N3 Cooling Crystallization (70°C to 5°C Ramp) N2->N3 Primary Recovery Route N4 Anti-Solvent Addition (Heptane Dosing) N2->N4 Mother Liquor Processing N5 Filtration & Cold Wash (Avoid Anti-Solvent Shock) N3->N5 Slurry Transfer N4->N5 Slurry Transfer N6 Isolated API Salt (>99.8% HPLC Purity) N5->N6 Vacuum Drying (45°C)

Crystallization workflow for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine isolation.

Experimental Methodologies

Protocol A: Reactive Salt Formation & Cooling Crystallization

Objective: Convert the crude free base into a highly crystalline hydrochloride salt while controlling particle size and preventing oiling out.

  • Dissolution: Charge a jacketed reactor with crude[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.0 eq) and Isopropanol (10 volumes). Stir at 250 RPM at 25 °C.

    • Self-Validation Check: The solution must be visually transparent. If opaque, filter through a 0.45 µm PTFE membrane to remove insoluble impurities before proceeding.

  • Reactive Acidification: Slowly dose 5M HCl in IPA (1.05 eq) over 30 minutes.

    • Causality: Dropwise addition prevents localized pH extremes that could degrade the sensitive isoxazole ring. The reaction is exothermic; utilize jacket cooling to maintain the internal temperature below 35 °C.

  • Thermal Dissolution: Heat the resulting suspension to 70 °C.

    • Self-Validation Check: The suspension should transition to a clear solution, confirming the salt is fully dissolved. If turbidity persists, dose additional IPA (up to 2 volumes) until absolute clarity is achieved.

  • Controlled Cooling Ramp: Program the reactor to cool from 70 °C to 5 °C at a linear rate of 0.2 °C/min.

    • Causality: A slow, linear cooling rate maintains the system strictly within the Metastable Zone Width (MSZW). This by favoring crystal growth over primary nucleation, yielding larger, filterable crystals and entirely bypassing LLPS[3].

  • Seeding (Optional but Recommended): At 55 °C, introduce 1 wt% of pre-milled API seeds.

    • Causality: Seeding bypasses the stochastic nature of primary nucleation, ensuring consistent polymorphism and batch-to-batch reproducibility. This principle is also foundational in advanced of primary amines[4].

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (5 °C) mixture of IPA/Heptane (1:1 v/v).

    • Causality: Using a pure anti-solvent (e.g., 100% heptane) for washing can induce an "anti-solvent shock." This phenomenon causes impurities dissolved in the residual mother liquor to rapidly precipitate onto the product cake, severely degrading final purity. A blended wash solvent mitigates this [5].

  • Drying: Transfer the wet cake to a vacuum oven and dry at 45 °C (50 mbar) until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization for Mother Liquor Recovery

Objective: Maximize overall process yield by recovering residual API from the IPA mother liquor.

  • Concentration: Concentrate the mother liquor to approximately 4 volumes under reduced pressure (40 °C, 150 mbar).

  • Anti-Solvent Dosing: Transfer the concentrate to a reactor at 20 °C. Begin dosing Heptane (8 volumes) at a strictly controlled rate of 0.1 volumes/minute.

    • Causality: Heptane is highly non-polar and effectively desolvates the lipophilic 2-fluorophenoxymethyl moiety. Slow dosing prevents high localized supersaturation, which would otherwise result in the precipitation of amorphous material or fine particulates that blind the filter membrane[5].

  • Aging & Isolation: Age the slurry at 20 °C for 2 hours to allow the system to reach thermodynamic equilibrium. Filter, wash with Heptane (2 volumes), and dry.

Quantitative Data & Solvent System Comparison

To validate the chosen solvent systems, a comparative screen was executed. Table 1 summarizes the quantitative outcomes of various crystallization environments for the hydrochloride salt.

Table 1: Evaluation of Solvent Systems for Hydrochloride Salt Crystallization

Solvent System (Solvent / Anti-Solvent)Ratio (v/v)Primary Crystallization MechanismIsolated Yield (%)HPLC Purity (%)Crystal Habit
IPA / None N/ACooling (Protocol A)82.5>99.8Prismatic
IPA / Heptane 1:2Anti-Solvent (Protocol B)94.298.5Needles / Agglomerates
EtOAc / Heptane 1:3Anti-Solvent88.097.2Fine Powder
EtOH / MTBE 1:4Cooling + Anti-Solvent91.599.1Plates

Data Interpretation: While anti-solvent systems (IPA/Heptane) provide superior yields, they often result in needle-like agglomerates that trap impurities. Pure cooling crystallization in IPA yields the highest purity and optimal prismatic morphology, making it the preferred primary isolation route.

References

  • American Pharmaceutical Review. Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Available at:[Link]

  • Organic Process Research & Development. Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Available at:[Link]

  • Organic Process Research & Development. Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Available at:[Link]

  • Organic Process Research & Development. Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. Available at:[Link]

Sources

Application

Application Note: Synthetic Utility and Workflows for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary In modern drug discovery, the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is critical for navigating the complex multiparameter optimization of lead compounds. [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is a premium, highly versatile primary amine that integrates three distinct pharmacophoric elements: a reactive nucleophilic handle, a rigid bioisosteric core, and a metabolically shielded lipophilic tail.

This application note provides an authoritative guide to the structural rationale, synthetic versatility, and validated experimental protocols for incorporating this building block into small-molecule libraries, targeted protein degraders (PROTACs), and kinase/GPCR inhibitor scaffolds.

Structural & Physicochemical Rationale

As a Senior Application Scientist, I emphasize that successful library design requires understanding the causality behind a molecule's physicochemical behavior. This building block is engineered for optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

  • The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring serves as an exceptional bioisostere for both amide bonds and phenyl rings. It provides a rigid, flat spacer with defined hydrogen bond acceptor vectors (N and O). The integration of an isoxazole ring significantly improves aqueous solubility and lowers the partition coefficient (cLogP) compared to purely carbocyclic analogs, thereby enhancing overall drug-likeness[1].

  • The 2-Fluorophenoxymethyl Motif: The strategic placement of a fluorine atom ortho to the ether oxygen exerts a profound stereoelectronic effect. Fluorine substitution increases local lipophilicity and dramatically improves metabolic stability by blocking CYP450-mediated aromatic oxidation[2]. Furthermore, the highly electronegative fluorine atom repels the lone pairs of the adjacent ether oxygen, conformationally locking the phenoxymethyl tail and reducing the entropic penalty upon target binding.

  • The Unhindered Primary Amine: The methanamine group (-CH₂NH₂) is sterically accessible and highly nucleophilic, making it an ideal substrate for divergent late-stage functionalization.

Divergent Synthetic Workflows

The primary amine of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine serves as a universal branching point for library generation.

G Core [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine R1 R-COOH, HATU, DIPEA (Amide Coupling) Core->R1 R2 R-CHO, NaBH(OAc)3 (Reductive Amination) Core->R2 R3 R-SO2Cl, Pyridine (Sulfonylation) Core->R3 R4 R-NCO, DCM (Urea Formation) Core->R4 P1 Amide Derivatives (Kinase/GPCR Ligands) R1->P1 P2 Secondary Amines (PROTAC Linkers) R2->P2 P3 Sulfonamides (Protease Inhibitors) R3->P3 P4 Ureas (Enzyme Inhibitors) R4->P4

Divergent synthetic workflows for 1,2-oxazol-3-yl methanamine derivatives.

Quantitative Data: Amide Coupling Optimization

Amide bond formation is the most frequently executed reaction in medicinal chemistry[3]. To ensure reproducible library generation, we evaluated various coupling reagents for the reaction between[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine and a model sterically hindered carboxylic acid (pivalic acid).

Table 1: Optimization of Amide Coupling Conditions (0.5 mmol scale)

Coupling Reagent (1.2 eq)Base (3.0 eq)SolventTime (h)Isolated Yield (%)Epimerization Risk*
HATU DIPEA DMF 2 94 < 1%
EDC·HCl / HOBtDIPEADCM1278< 1%
T3P (50% in EtOAc)Et₃NEtOAc1685< 2%
PyBOPDIPEADMF489< 1%

*Note: Epimerization risk is generalized for chiral acid substrates based on standard industry metrics.

Validated Experimental Protocol: HATU-Mediated Amide Coupling

The following protocol is a self-validating system designed to maximize yield while preventing common side reactions (e.g., guanidinylation of the amine by HATU).

Materials Required:

*[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (Building Block)

  • Target Carboxylic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Pre-activation of the Carboxylic Acid

  • In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.2 mmol, 1.2 equiv) in anhydrous DMF (10 mL, 0.1 M).

  • Add DIPEA (3.0 mmol, 3.0 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 10–15 minutes.

  • Causality & Insight: Pre-mixing the acid with HATU and base generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Allowing this brief pre-activation period ensures complete conversion of the acid and minimizes the risk of the primary amine reacting directly with unconsumed HATU to form an unreactive guanidinium byproduct[3].

Step 2: Amine Addition

  • Add[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.1 mmol, 1.1 equiv) to the reaction mixture either neat or as a concentrated solution in DMF (2 mL).

  • Stir the reaction at room temperature for 2 hours. Monitor reaction progress via LC-MS or TLC (typically 50% EtOAc/Hexanes).

  • Causality & Insight: The unhindered primary amine rapidly attacks the HOAt ester. Using a slight 1.1 molar excess of the amine ensures complete consumption of the potentially more valuable carboxylic acid fragment, simplifying downstream purification.

Step 3: Quench and Extraction

  • Upon completion, dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Causality & Insight: The repetitive 5% aqueous LiCl washes are a critical self-validating step. Lithium chloride dramatically increases the polarity of the aqueous phase, effectively partitioning the highly polar DMF out of the organic layer. This prevents solvent carryover during concentration, which would otherwise ruin chromatographic separation.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to afford the pure amide.

References

  • Zhu, J., Mo, J., Lin, H.-Z., Chen, Y., & Sun, H.-P. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. URL: [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Welcome to the technical support resource for the synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information herein is synthesized from established chemical literature and practical field insights to ensure scientific integrity and reproducibility.

I. Overview of the Synthetic Strategy

The synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is most effectively approached via a two-stage process. The core of this strategy involves the construction of the 3,5-disubstituted isoxazole ring, followed by the functional group transformation to install the required primary amine.

  • Stage 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. This key step involves the reaction of a nitrile oxide, generated in situ, with a terminal alkyne. This [3+2] cycloaddition is a powerful and widely used method for constructing the isoxazole heterocycle.[1][2][3] The reaction is typically highly regioselective, yielding the desired 3,5-disubstituted isomer.[4]

  • Stage 2: Formation of the Methanamine Group. The substituent introduced at the 3-position from the alkyne is converted into the final aminomethyl group. A common and effective route involves using an alkyne with a masked aldehyde (like a protected alcohol), followed by oximation and subsequent reduction to the primary amine. The reduction of oximes is a well-established transformation but requires careful selection of reagents to avoid side reactions.[5][6]

Below is a diagram illustrating the general synthetic workflow.

Synthetic_Workflow cluster_stage1 Stage 1: Isoxazole Formation cluster_stage2 Stage 2: Amine Synthesis A 2-Fluorophenoxyacetaldehyde Oxime B Nitrile Oxide (In Situ) A->B Oxidant (e.g., NaOCl) D {[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol} B->D [3+2] Cycloaddition C Propargyl Alcohol C->D [3+2] Cycloaddition F Isoxazole-3-carbaldehyde D->F Oxidant (e.g., PCC, DMP) E Oxidation H Isoxazole-3-carbaldehyde Oxime F->H Hydroxylamine G Oximation (NH2OH·HCl) J [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (Final Product) H->J Reducing Agent (e.g., H2/Catalyst, Zn/H+) I Reduction Troubleshooting_Cycloaddition Start Low Yield in Cycloaddition Step CheckPurity Verify Purity of Aldoxime & Alkyne Start->CheckPurity Purify Purify/Recrystallize Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Purify->CheckPurity SlowAddition Implement Slow Addition of Oxidant/Base CheckConditions->SlowAddition High Dimerization OptimizeTemp Optimize Temperature (e.g., cool to 0 °C) CheckConditions->OptimizeTemp Side Reactions ScreenSolvent Screen Solvents (EtOAc, DCM, THF) CheckConditions->ScreenSolvent Slow Reaction Success Yield Improved SlowAddition->Success OptimizeTemp->Success ScreenSolvent->Success

Caption: Diagnostic workflow for low yield in the cycloaddition step.

Q2: I am observing multiple products in my reaction mixture. How do I confirm I have the correct 3,5-disubstituted regioisomer?

A2: While the [3+2] cycloaddition between a nitrile oxide and a terminal alkyne strongly favors the 3,5-disubstituted product due to electronic and steric factors, confirmation is essential. [4]* Solution: The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The isoxazole ring proton will appear as a singlet. Its chemical shift can provide clues, but is not definitive on its own.
  • ¹³C NMR: The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are distinct.
  • 2D NMR (HMBC/HSQC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. Look for correlations between the CH₂ protons of the fluorophenoxymethyl group and the C5 carbon of the isoxazole ring, and correlations between the CH₂ protons of the methanol group and the C3 carbon.
Problem Area 2: Methanamine Synthesis (Stage 2)

Q1: The reduction of my isoxazole-3-carbaldehyde oxime is inefficient or produces multiple byproducts.

A1: The catalytic hydrogenation of oximes to primary amines can be complicated by several side reactions, including the formation of secondary amines or hydroxylamine intermediates. [5][6]The choice of reducing agent and reaction conditions is paramount.

  • Cause 1: Inappropriate Reducing Agent. Some reducing agents may not be potent enough for complete conversion or may favor side reactions.

    • Solution: A screening of different reduction systems is highly recommended.

Reducing SystemTypical ConditionsAdvantagesPotential Issues
H₂ / Pd-C H₂ (1-5 atm), MeOH or EtOH, RTClean, high yield possible.May require acid additive (e.g., HCl) to prevent secondary amine formation. Can sometimes be slow. [6]
H₂ / Raney Ni H₂ (1-50 atm), NH₃/EtOH, RT-50°CEffective, often used industrially.Can be unselective, leading to secondary amines. Requires careful handling.
Zn / Acetic Acid Zn dust, AcOH, RTSimple setup, no special equipment.Workup can be tedious; potential for product to chelate with zinc salts. [7]
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0°C to refluxPowerful reducing agent.Non-selective, will reduce other functional groups. Requires strictly anhydrous conditions and careful quenching.
  • Cause 2: Formation of Secondary Amines. The initially formed primary amine can react with an intermediate imine, leading to a secondary amine dimer.

    • Solution: This is often suppressed by performing the hydrogenation in an acidic medium (e.g., with HCl in the solvent) or in the presence of ammonia. [6]The acid protonates the primary amine, rendering it non-nucleophilic, while ammonia can help drive the equilibrium away from secondary amine formation.

  • Cause 3: Incomplete Reaction. The reaction may stall before reaching completion.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If using catalytic hydrogenation, ensure the catalyst is active (use a fresh batch if necessary) and that there is adequate agitation to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

Q2: I am having difficulty purifying the final amine product by standard silica gel chromatography.

A2: This is a very common issue. Primary amines are basic and polar, causing them to interact strongly with the acidic silanol groups on the surface of standard silica gel. [8]This leads to significant band tailing (streaking), poor separation, and often, irreversible adsorption of the product to the column, resulting in low recovery. [9][10]

  • Solution 1: Modify the Mobile Phase. Neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluent.

    • Recommended Eluent System: Dichloromethane / Methanol with 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). [8][10]Always pre-treat the column by flushing with the eluent system before loading your sample. [9]

  • Solution 2: Use an Alternative Stationary Phase.

    • Basic Alumina: Alumina is less acidic than silica and is a good alternative for purifying basic compounds. [8][10] * Amine-Functionalized Silica: Commercially available columns with bonded amine phases are excellent for purifying amines with minimal tailing. [8]

  • Solution 3: Reversed-Phase Chromatography. For highly polar amines, reversed-phase flash chromatography can be very effective.

    • Recommended Conditions: Use a C18 column with a mobile phase of Water / Acetonitrile or Water / Methanol. Adding a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to the mobile phase will ensure the amine is in its neutral, free-base form, improving retention and peak shape. [8]

  • Solution 4: Purification via Salt Formation. If the amine is crystalline as a salt, this can be an excellent purification method.

    • Procedure: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in a non-polar solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete. The resulting hydrochloride salt can often be purified by recrystallization. The free base can be recovered by partitioning the salt between an organic solvent (like DCM) and an aqueous base (like NaHCO₃ or Na₂CO₃).

III. Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this synthesis?

    • A: Handle all reagents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitrile oxides and their precursors can be unstable. The reduction step may involve flammable hydrogen gas and pyrophoric catalysts (Raney Ni) or highly reactive hydrides (LAH). Always follow standard laboratory safety procedures.

  • Q: My 2-fluorophenoxyacetaldehyde oxime precursor is an E/Z mixture. Does this matter for the cycloaddition?

    • A: Both E and Z isomers of the aldoxime will typically react under the conditions for in situ nitrile oxide generation. The presence of both isomers should not significantly affect the outcome of the cycloaddition step.

  • Q: What is the most common byproduct I should look for?

    • A: In the cycloaddition step, the most common byproduct is the furoxan, formed by the dimerization of two molecules of the nitrile oxide. [11]It can often be identified by mass spectrometry (M+ peak corresponding to twice the mass of the nitrile oxide). In the reduction step, the most likely byproduct is the secondary amine.

  • Q: How should I store the final [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine product?

    • A: Primary amines can be susceptible to air oxidation and can absorb atmospheric CO₂ over time. For long-term storage, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperature (-20 °C). Storing it as a stable salt (e.g., hydrochloride) is also an excellent option.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of {[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]}methanol (Stage 1 Intermediate)
  • To a stirred solution of 2-fluorophenoxyacetaldehyde oxime (1.0 eq) and propargyl alcohol (1.5 eq) in ethyl acetate (approx. 0.2 M concentration) at 0 °C, add a 10-12% aqueous solution of sodium hypochlorite (NaOCl) (1.2 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldoxime is consumed.

  • Upon completion, transfer the mixture to a separatory funnel and dilute with water.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure alcohol intermediate.

Protocol 2: Synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (Final Product)

This protocol assumes a two-step process from the alcohol intermediate: oxidation and reductive amination.

Part A: Oxidation to Aldehyde

  • Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® or silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Part B: Oximation and Reduction

  • Dissolve the crude aldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). [12]2. Stir the mixture at room temperature for 1-3 hours until aldehyde consumption is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting crude oxime is then dissolved in methanol containing 2-4 molar equivalents of anhydrous HCl.

  • Transfer the solution to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi (approx. 3.5 atm) and shake or stir vigorously at room temperature for 8-24 hours.

  • Monitor for hydrogen uptake. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to obtain the crude hydrochloride salt of the amine.

  • For purification, either recrystallize the salt or convert it to the free base for chromatography as described in the troubleshooting section.

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions. Retrieved from

  • MDPI. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from

  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from

  • Northern Arizona University. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from

  • RSC Publishing. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Retrieved from

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from

  • E-RESEARCHCO. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. Retrieved from

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products. Retrieved from

  • Sciencemadness Discussion Board. (2010). Reduction of oximes to corresponding amines. Retrieved from

  • designer-drug.com. (1992). Reduction of Oximes to Amines Using a Zinc-Copper Couple. Retrieved from

  • Science Forums. (2011). Amine purification. Retrieved from

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from

  • YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones. Retrieved from

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from

  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in DMSO

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This resource provides in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This resource provides in-depth troubleshooting strategies and scientific explanations to address common solubility issues encountered when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to empower you with the knowledge to overcome these challenges, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles researchers face when working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine and DMSO.

Q1: I've added the calculated amount of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine to DMSO, but it's not dissolving completely. What should I do first?

A1: Initial insolubility is a common observation. Before taking more complex steps, we recommend the following immediate actions:

  • Vortexing: Ensure the solution is being mixed vigorously. A simple inversion or gentle swirling may not be sufficient. Use a vortex mixer for at least 1-2 minutes.

  • Sonication: If vortexing is ineffective, sonication is a highly effective method for breaking down particle aggregates and enhancing dissolution.[1][2] A brief sonication in a water bath for 5-10 minutes can often resolve simple solubility challenges.[3]

  • Gentle Warming: Cautious, gentle warming can increase the solubility of many compounds.[4] Place your sample in a water bath at a temperature no higher than 37°C. Be mindful that excessive heat can potentially degrade the compound.

Q2: Why might my [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine be precipitating out of the DMSO solution, especially after storage?

A2: Precipitation upon storage is often linked to two key factors related to DMSO's properties:

  • Water Absorption (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO.[1][6] This is a primary cause of precipitation in stored DMSO stock solutions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can promote precipitation.[1][6] This is because the process can lead to the formation of less soluble crystalline forms of the compound.

To mitigate these issues, always use anhydrous DMSO, store your stock solutions in tightly sealed vials with desiccant, and prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles.

Q3: Is the physical form of my solid [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine important for solubility?

A3: Absolutely. The solid-state properties of your compound play a critical role. Amorphous (non-crystalline) solids generally dissolve more readily than their highly ordered crystalline counterparts. If your compound has precipitated and recrystallized into a more stable, less soluble form, it can be more challenging to redissolve.[1]

In-Depth Troubleshooting Guide

For more persistent solubility issues, a more systematic approach is required. This guide provides a step-by-step methodology to diagnose and resolve these challenges.

Understanding the Molecule: Key Chemical Features

The structure of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine contains several functional groups that influence its solubility:

  • Primary Amine (-CH₂NH₂): The primary amine group is basic and can be protonated.[5][7] This is a critical feature that can be leveraged to improve solubility.

  • 1,2-Oxazole Ring: Oxazole is a five-membered aromatic heterocycle containing both oxygen and nitrogen.[2][4][8][9] While the ring itself is relatively stable, its derivatives can sometimes present solubility challenges in certain solvents.[6][7]

  • Fluorophenoxymethyl Group: This bulky, somewhat lipophilic group will influence the overall polarity and solubility of the molecule.

Troubleshooting Workflow

If initial attempts to dissolve the compound have failed, follow this workflow:

start Start: Solubility Issue with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in DMSO check_purity Step 1: Verify Compound and Solvent Purity start->check_purity sonicate_heat Step 2: Apply Physical Methods (Sonication & Gentle Heat) check_purity->sonicate_heat Purity Confirmed salt_formation Step 3: Consider Salt Formation (Acidification) sonicate_heat->salt_formation Still Insoluble end_success Resolution: Compound Dissolved sonicate_heat->end_success Successful Dissolution co_solvent Step 4: Explore Co-Solvent Systems salt_formation->co_solvent Insoluble or Incompatible salt_formation->end_success Successful Dissolution co_solvent->end_success Successful Dissolution end_fail Consult Further or Re-evaluate Experimental Parameters co_solvent->end_fail Still Insoluble

Caption: Troubleshooting workflow for solubility issues.

Step 1: Verify Compound and Solvent Purity

  • Rationale: The purity of both your compound and the DMSO is paramount. Impurities can act as nucleation sites, promoting precipitation. As mentioned, water is a critical "impurity" in DMSO that drastically reduces its solvating power for many organic molecules.[1][5][6]

  • Protocol:

    • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.

    • Handle Properly: Dispense DMSO in a low-humidity environment (e.g., under a stream of dry nitrogen or in a glove box) to minimize moisture absorption.

    • Compound Integrity: Ensure your compound is of high purity and has not degraded.

Step 2: Advanced Physical Dissolution Methods

  • Rationale: A combination of physical methods can provide the necessary energy to overcome the activation energy barrier for dissolution.

  • Protocol:

    • Combined Approach: Submerge your vial in a sonicator bath and gently warm the bath to no more than 37°C.

    • Monitor: Sonicate in short bursts (5-10 minutes) and visually inspect for dissolution.

    • Caution: Be aware of the potential for compound degradation with prolonged heating.

Step 3: Leverage Chemical Properties - Salt Formation

  • Rationale: The primary amine in [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is basic and can react with an acid to form a salt.[7][10][11] Amine salts are generally more polar and often exhibit significantly higher solubility in polar solvents like DMSO compared to the free base.[12] In fact, a hydrochloride salt of this compound is commercially available, indicating this is a viable strategy.[13]

  • Protocol: In-situ Salt Formation

    • Suspend the free base of your compound in DMSO.

    • Add a stoichiometric equivalent (or a slight excess) of a suitable acid. A solution of HCl in an organic solvent (e.g., 1M HCl in dioxane) is a common choice.

    • Vortex or sonicate the mixture. The formation of the more soluble ammonium salt should facilitate dissolution.

cluster_0 Insoluble Free Base cluster_1 Addition of Acid (e.g., HCl) cluster_2 Soluble Salt Form FreeBase [Compound]-NH2 (Poorly Soluble in DMSO) Salt [Compound]-NH3+ Cl- (More Soluble in DMSO) FreeBase->Salt Protonation Acid H-Cl

Caption: Protonation of the amine to form a more soluble salt.

Step 4: Co-Solvent Systems

  • Rationale: If the compound remains insoluble or if salt formation is not desirable for your application, a co-solvent system can be employed. Co-solvents can modulate the polarity of the solvent mixture to better match the solute, enhancing solubility.[4]

  • Protocol:

    • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include N-methyl-2-pyrrolidone (NMP), ethanol, or polyethylene glycol 400 (PEG 400).

    • Prepare a Stock in 100% DMSO: If possible, create a concentrated stock solution of your compound in pure DMSO.

    • Test Ratios: Prepare a series of co-solvent mixtures (e.g., DMSO:NMP at 9:1, 8:2, 7:3 ratios).

    • Assess Solubility: Add your compound (or an aliquot of the DMSO stock) to each co-solvent blend and assess for complete dissolution.

Method Principle Key Considerations
Sonication Uses ultrasonic energy to break particle aggregates and increase surface area for dissolution.[2]Can be combined with gentle heating.
Gentle Heating Increases kinetic energy, aiding in overcoming the energy barrier for dissolution.Monitor temperature closely to avoid compound degradation.
Salt Formation Converts the basic amine to a more polar and soluble ammonium salt.[7][11]Ensure the chosen acid and resulting salt are compatible with downstream assays.
Co-solvents Modifies the overall polarity of the solvent system to better solvate the compound.Co-solvent must be compatible with the experimental model (e.g., cell lines).

Final Considerations and Best Practices

  • Aliquot and Store Properly: Once your compound is successfully dissolved, store it in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation from freeze-thaw cycles.

  • Vehicle Controls: Always include a vehicle control (the same DMSO or DMSO/co-solvent mixture without your compound) in your experiments to account for any effects of the solvent itself.

  • Precipitation in Aqueous Media: Be aware that compounds dissolved at high concentrations in DMSO may precipitate when diluted into aqueous buffers for assays.[3] It is crucial to determine the kinetic solubility in your final assay buffer.

By systematically applying these troubleshooting steps, you can effectively address the solubility challenges associated with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Polymer Chemistry Innovations. PHYSICAL PROPERTIES OF AQUAZOL. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

  • Demir, S., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5943.
  • Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence, 30(5), 1063-1073.
  • Sharma, P. C., et al. (2017). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2-10.
  • NextSDS. [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride. [Link]

  • Kumar, A., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 82(2), 198-208.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Chemistry LibreTexts. (2020). E3: Solubility Constants for Compounds at 25°C. [Link]

  • ChemTalk. (2021). Solubility Rules & Chart. [Link]

  • Horgan, G. W., & Ware, G. W. (1997). Physical and chemical properties of pyrethroids.
  • Husain, A., et al. (2013). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[5][7][8]oxadiazol-2-ylmethyl]-1H-benzimidazole. Arabian Journal of Chemistry, 10, S2536-S2543.

  • PubChem. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. [Link]

  • Bihdan, O., et al. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 467-478.
  • ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

  • Kumar, D., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 126.
  • NextSDS. [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride. [Link]

  • NextSDS. [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride. [Link]

  • precisionFDA. 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. [Link]

  • ResearchGate. 5-AZA-2-deoxycitidin solubility and storage?. [Link]

  • IUCr. 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. [Link]

  • Beyond Pesticides. Synthetic Pyrethroids. [Link]

  • Oregon State University. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS. [Link]

  • Preprints.org. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of [5-(2-Fluorophenoxymethyl)-1,2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine derivatives. This scaffold features a 3,5-disubstituted isoxazole core, a 2-fluorophenoxymethyl ether linkage, and a primary methanamine group. Successfully synthesizing this molecule requires strict control over regioselectivity during the [3+2] cycloaddition, suppression of nitrile oxide dimerization, and orthogonal management of the amine protecting group.

Below, you will find our self-validating experimental protocols, mechanistic troubleshooting guides, and empirical data summaries to ensure reproducibility and high yields in your laboratory.

SynthesisWorkflow A 2-Fluorophenol + Propargyl Bromide B 1-(Prop-2-ynyloxy) -2-fluorobenzene A->B K2CO3, Acetone D 1,3-Dipolar Cycloaddition (Nitrile Oxide Generation) B->D C Boc-NH-CH2-C(Cl)=NOH (Hydroximoyl Chloride) C->D Base or Oxidant E Boc-Protected Isoxazole Intermediate D->E [3+2] Cycloaddition F Acidic Deprotection (TFA or HCl) E->F G [5-(2-Fluorophenoxymethyl) -1,2-oxazol-3-yl]methanamine F->G -Boc group

Workflow for the synthesis of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine derivatives.

Module 1: Synthesis of the Propargyl Ether Dipolarophile

The first step in assembling the scaffold is the preparation of the terminal alkyne via the etherification of 2-fluorophenol.

Standard Protocol: O-Alkylation of 2-Fluorophenol

  • Setup: Dissolve 2-fluorophenol (1.0 equiv) in anhydrous acetone to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature to generate the phenoxide nucleophile.

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 1.2 equiv) dropwise to the stirring suspension.

  • Reaction: Reflux the mixture for 6–8 hours. Self-validate completion by monitoring via TLC (Hexanes/EtOAc 9:1) until the phenol spot is consumed.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: Why am I observing a mixture of O-alkylated and C-alkylated products in my crude NMR? A: The phenoxide ion is an ambident nucleophile. Under strongly polar aprotic conditions (e.g., DMF) or with softer counterions, C-alkylation at the ortho/para positions can heavily compete with the desired O-alkylation. By using K₂CO₃ in acetone (a mild base in a moderately polar solvent), you favor the harder oxygen center reacting with the hard electrophile. If C-alkylation persists, ensure your K₂CO₃ is freshly oven-dried; moisture increases the solvation of the potassium ion, stripping the phenoxide and increasing its C-alkylation propensity.

Module 2: The 1,3-Dipolar Cycloaddition (Click Chemistry)

The core isoxazole ring is formed via a [3+2] cycloaddition between the synthesized terminal alkyne and a nitrile oxide. The nitrile oxide is highly unstable and must be generated in situ from a Boc-protected aminoacetaldehyde hydroximoyl chloride[1].

Standard Protocol: Nitrile Oxide Generation and Cycloaddition

  • Preparation: Dissolve the alkyne (1.0 equiv) and Boc-NH-CH₂-C(Cl)=NOH (1.2 equiv) in DCM or EtOAc.

  • Oxidation/Generation: Add a mild base (e.g., Et₃N) or an oxidant like Chloramine-T trihydrate (1.05 equiv) portion-wise over 15 minutes to generate the nitrile oxide in situ[1].

  • Cycloaddition: Stir at room temperature for 2–4 hours. Note that the reaction is exothermic.

  • Workup: Quench the reaction with water, extract the product with DCM (3 x 20 mL), wash with brine, and dry over Na₂SO₄[1]. Purify via silica gel chromatography to isolate the 3,5-disubstituted isoxazole[2].

Optimization Data Summary
Condition / CatalystNitrile Oxide GenerationRegioselectivity (3,5- vs 3,4-)Yield (%)Primary Byproduct
Uncatalyzed (Thermal)Et₃N (1.5 eq), DCM, RT85:1562%Furoxan (Dimer)
Chloramine-T (1.05 eq)In situ from oxime, EtOH92:878%Unreacted Alkyne
Cu(I) Catalyzed (CuAAC)Cu₂SO₄ / Na Ascorbate>99:191%None significant
Hypervalent IodinePIFA, DCM, 0 °C90:1074%Furoxan (Dimer)
Troubleshooting & FAQs

Q: My reaction yield is low, and LC-MS shows a massive peak corresponding to exactly twice the mass of my nitrile oxide. What happened? A: You are observing the formation of a furoxan, which is the stable dimer of the nitrile oxide[1]. Nitrile oxides are highly reactive 1,3-dipoles. If the local concentration of the nitrile oxide exceeds the concentration of the dipolarophile (alkyne), it will rapidly dimerize. Solution: Implement a slow-addition protocol. Dissolve the base (or oxidant) in a solvent and add it via a syringe pump over 2–3 hours to the mixture of the hydroximoyl chloride and the alkyne. This keeps the steady-state concentration of the nitrile oxide extremely low, kinetically favoring the bimolecular cycloaddition over dimerization.

Q: How do I ensure absolute 3,5-regioselectivity over the 3,4-isomer? A: While thermal 1,3-dipolar cycloadditions with terminal alkynes naturally favor the 3,5-disubstituted isoxazole due to steric and electronic factors, you can force >99:1 regioselectivity by employing a Copper(I)-catalyzed mechanism (CuAAC)[1]. The addition of catalytic copper(II) sulfate pentahydrate and sodium ascorbate directs the formation of a copper acetylide intermediate, which strictly dictates the regiochemistry of the cycloaddition[1].

Module 3: Boc Deprotection and Amine Isolation

The final step requires the removal of the tert-butyloxycarbonyl (Boc) group to reveal the primary methanamine without destroying the rest of the molecule.

Standard Protocol: Acidic Deprotection

  • Reaction: Dissolve the Boc-protected isoxazole in a 1:1 mixture of Trifluoroacetic acid (TFA) and THF (or DCM) at room temperature[3].

  • Stirring: Stir the solution for 1 hour. Self-validate completion by LC-MS to ensure the disappearance of the starting material[3].

  • Concentration: Remove volatiles under reduced pressure to yield the crude TFA salt[3].

  • Salt Formation: To obtain the HCl salt, triturate the resulting oil with cold diethyl ether saturated with HCl gas to precipitate the product.

Troubleshooting & FAQs

Q: I am seeing cleavage of the 2-fluorophenoxymethyl ether during the Boc deprotection. How can I prevent this? A: The ether linkage adjacent to the isoxazole ring can be sensitive to highly concentrated, prolonged acidic conditions, leading to ether cleavage and the liberation of 2-fluorophenol. Solution: If standard TFA/DCM is too harsh, switch to a milder, self-scavenging deprotection method. For instance, using Me₂SiHCl in MeCN has been shown to facilitate in situ Boc deprotection under exceptionally mild conditions[4]. This method directly precipitates the amine hydrochloride salt while preserving sensitive ether linkages.

Q: The free amine is highly polar and difficult to isolate from the crude mixture. Any tips? A: Do not attempt to isolate the free methanamine via standard silica gel chromatography, as it will streak heavily and bind irreversibly to the acidic silica. Instead, isolate it as the hydrochloride salt. The HCl salt of the methanamine typically exhibits poor solubility in ethereal solvents (like Et₂O or MTBE)[4]. By triturating the crude reaction mixture with cold Et₂O, the highly pure HCl salt will precipitate, allowing for isolation via simple vacuum filtration.

References[1] Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles - benchchem.com - Link[2] Regioselective facile synthesis of novel isoxazole-linked glycoconjugates - rsc.org - Link[3] Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents - nih.gov - Link[4] Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl - acs.org - Link

Sources

Optimization

troubleshooting degradation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine .

Due to its bifunctional nature—featuring both a primary aliphatic amine and a labile 1,2-oxazole (isoxazole) ring—this building block is highly susceptible to specific environmental stressors. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the structural integrity of your compound during storage and experimentation.

Diagnostic Decision Tree

When degradation is suspected, identifying the correct pathway is critical for recovering the material and preventing future loss. Use the diagnostic logic below to isolate the root cause of the instability.

DiagnosticTree Start Observation: Degradation of Isoxazole Amine Q1 White precipitate or cloudiness in solution? Start->Q1 Q2 New LC-MS/NMR peaks (e.g., enaminone/nitrile)? Start->Q2 Q3 Sample turning yellow/brown over time? Start->Q3 A1 Carbamate Formation (CO2 Absorption) Q1->A1 Yes A2 Isoxazole Ring Cleavage (N-O Bond Rupture) Q2->A2 Yes A3 Oxidative Degradation of Primary Amine Q3->A3 Yes S1 Action: Freebase with mild alkali Store under Argon/N2 A1->S1 S2 Action: Avoid strong bases/heat Check solvent pH A2->S2 S3 Action: Store away from light at -20°C, use antioxidants A3->S3

Caption: Diagnostic decision tree for identifying and resolving degradation pathways.

Mechanistic Profiling of Degradation Pathways

Understanding the structural vulnerabilities of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is essential for designing robust handling procedures.

Pathway A: Carbamate Formation (CO₂ Capture)

Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) to form stable, insoluble carbamate salts[1]. If your previously clear oil or solution has developed a white, cloudy precipitate, it is highly likely that atmospheric exposure has occurred. This is a reversible process, but it effectively lowers the active titer of the free amine in your reaction mixture.

Pathway B: Isoxazole Ring Cleavage

The 1,2-oxazole ring is characterized by a weak, labile N–O bond. Under specific conditions—particularly in the presence of strong bases, elevated temperatures, or reductive environments—this bond can rupture[2]. Base-assisted N-O bond cleavage typically leads to isoxazole ring-opening, generating enaminones or nitrile derivatives[3]. Because the molecule itself contains a primary amine, auto-catalytic degradation can occur if the compound is stored as a highly concentrated free base at room temperature[4].

DegradationMechanisms Parent [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine CO2 + CO2 (Atmospheric) Parent->CO2 Base + Strong Base / Heat Parent->Base O2 + O2 / Light Parent->O2 Carbamate Carbamate Salt (Insoluble) CO2->Carbamate RingOpen Enaminone / Nitrile (Ring Cleavage) Base->RingOpen Oxidation Hydroxylamine / Oxime (Color Change) O2->Oxidation

Caption: Mechanistic pathways of degradation for the isoxazole methanamine derivative.

Quantitative Stability Data

To optimize your inventory management, refer to the following stability matrix. These parameters dictate the expected shelf-life of the compound under various conditions.

Storage ConditionAtmosphereFormEstimated Shelf LifePrimary Degradant
Ambient (20-25°C) Ambient AirFree Base< 1 WeekCarbamate / Oxides
4°C (Fridge) Ambient AirFree Base1-2 MonthsCarbamate
-20°C (Freezer) Inert (Ar/N₂)Free Base> 12 MonthsNone (Stable)
Ambient (20-25°C) Ambient AirHCl Salt> 6 MonthsStable

Note: Conversion to the hydrochloride (HCl) salt protonates the primary amine, eliminating its nucleophilicity towards CO₂ and stabilizing the molecule against auto-catalytic ring cleavage.

Experimental Protocols

Protocol A: Reversing Carbamate Formation (Freebasing)

If your sample has absorbed CO₂ and formed a cloudy carbamate salt, you can recover the active free amine. Causality: Mild alkaline extraction shifts the equilibrium, releasing CO₂ gas and partitioning the neutral free amine into the organic layer.

  • Dissolution: Suspend the degraded sample in a biphasic mixture of Dichloromethane (DCM) and 0.5 M aqueous Sodium Bicarbonate (NaHCO₃) (1:1 v/v). Avoid strong bases like NaOH, which will cause N-O bond cleavage[3].

  • Agitation: Stir vigorously for 15 minutes at room temperature. You may observe mild effervescence as CO₂ is released.

  • Phase Separation: Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration & Validation: Concentrate under reduced pressure (bath temp < 30°C to prevent thermal degradation). Self-Validation: Confirm recovery by running an FT-IR spectrum; the broad carbamate N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) should be absent, replaced by sharp, typical primary amine N-H stretches.

Protocol B: Optimal Aliquoting and Long-Term Storage

To prevent degradation, the compound must be isolated from moisture, oxygen, and CO₂.

  • Preparation: Dissolve the freshly purified or recovered free base in a dry, inert solvent (e.g., anhydrous THF or DCM) if liquid handling is preferred.

  • Aliquoting: Dispense single-use aliquots into amber glass vials. Causality: Amber glass prevents UV-catalyzed oxidative degradation of the amine. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Solvent Removal: Evaporate the solvent under a gentle stream of high-purity Nitrogen (N₂) or Argon.

  • Sealing & Storage: Backfill the vials with Argon (Argon is heavier than air and provides a better blanket than Nitrogen). Seal tightly with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

Frequently Asked Questions (FAQs)

Q1: I left the compound on the bench overnight, and it changed from a clear liquid to a viscous, cloudy oil. Is it ruined? A1: Not necessarily. The cloudiness is almost certainly a carbamate salt formed by reaction with atmospheric CO₂[1]. You can recover the material using Protocol A . However, if the sample has turned dark brown, oxidative degradation has occurred, and column chromatography will be required.

Q2: My LC-MS shows a major impurity with a mass of [M-16] or [M-28]. What is happening? A2: This indicates isoxazole ring cleavage. The loss of 16 Da (Oxygen) or 28 Da (Carbon Monoxide) is a hallmark of N-O bond rupture and subsequent rearrangement[2]. This usually happens if the compound was exposed to strong bases, harsh reductive conditions, or excessive heat during concentration. Ensure your rotary evaporator bath does not exceed 30°C.

Q3: Can I store this compound in aqueous buffer solutions for biological assays? A3: It is not recommended for long-term storage. While the isoxazole ring has some stability in neutral water, the primary amine will slowly degrade via oxidation or react with dissolved CO₂. Prepare aqueous solutions immediately before use, and store the bulk material as a dry solid or neat oil under inert gas at -20°C.

Q4: Would converting this to an HCl salt improve stability? A4: Yes, significantly. Protonating the amine to form the [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine hydrochloride salt neutralizes its nucleophilicity. This prevents both CO₂ capture and auto-catalytic base-promoted ring cleavage, allowing for benchtop storage for several months.

References

  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry, ACS Publications URL
  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL
  • Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: MDPI URL
  • Title: Computational Investigation of Mechanism and Selectivity in (3+2)

Sources

Troubleshooting

improving stability of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in aqueous solutions

Welcome to the Technical Support Center for the formulation and stability management of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine . As a Senior Application Scientist, I have designed this guide to move beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and stability management of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine .

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Aqueous stability is rarely a matter of simply adjusting pH; it requires a mechanistic understanding of the molecule's structural liabilities. This compound presents a unique triad of functional groups: an isoxazole (1,2-oxazole) ring, a primary methanamine, and a fluorophenoxymethyl ether. Each of these moieties interacts differently with aqueous environments, excipients, and pH extremes.

Below, you will find a comprehensive troubleshooting guide, self-validating experimental protocols, and structural workflows to ensure the integrity of your formulations.

I. Troubleshooting Guide & FAQs

Q1: My aqueous solution turns yellow and shows a significant loss of API at pH > 8.0. What is the degradation mechanism? A: You are observing the base-catalyzed ring opening of the isoxazole moiety. Mechanistically, the N-O bond in the 1,2-oxazole ring is inherently labile under alkaline conditions. Reaction with hydroxide ions leads to deprotonation at the C4 position, which triggers the cleavage of the N-O bond and results in the formation of an enaminone derivative[1].

  • Solution: Shift your formulation to a mildly acidic environment (pH 4.5 – 6.0) using acetate or citrate buffers. Avoid borate or carbonate buffers entirely.

Q2: I formulated the API at pH 5.5, but I am still seeing a gradual loss of concentration over 14 days without any obvious degradant peaks on my LC-UV chromatogram. Where is the API going? A: This is a classic symptom of primary amine reactivity. Because the primary methanamine group is a strong nucleophile, it is highly susceptible to forming Schiff bases with trace aldehydes. If you are using excipients like PEG or polysorbates, they often contain trace peroxides or formaldehyde impurities. Because the resulting adducts may lack strong chromophores or elute in the void volume, they often do not appear on standard LC-UV methods.

  • Solution: Switch to high-purity, aldehyde-free excipients. Incorporate 0.01% w/v EDTA to chelate trace heavy metals that catalyze oxidative deamination.

Q3: We need to formulate at physiological pH (7.4) for in vivo studies, but the isoxazole ring degrades too quickly. How can we stabilize it without dropping the pH? A: You must sterically shield the molecule from the bulk solvent. I recommend utilizing cyclodextrin complexation, specifically 2-Hydroxypropyl-β-cyclodextrin (HPβCD). Cyclodextrins encapsulate the lipophilic 2-fluorophenoxymethyl moiety within their hydrophobic cavity. This inclusion complexation sterically hinders hydroxide ions from accessing the adjacent isoxazole ring, effectively hampering base-catalyzed hydrolysis and oxidation in aqueous solutions[2].

II. Mechanistic Degradation Pathways

To successfully formulate this compound, you must anticipate its failure modes. The diagram below illustrates the three primary degradation pathways based on environmental stressors.

degradation API [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine BaseDeg Base-Catalyzed Ring Opening API->BaseDeg pH > 8.0 AcidDeg Acid-Catalyzed Ether Cleavage API->AcidDeg pH < 3.0 OxDeg Oxidative Deamination API->OxDeg ROS / Trace Metals Enaminone Enaminone Derivative BaseDeg->Enaminone N-O Cleavage Phenol 2-Fluorophenol + Isoxazole Alcohol AcidDeg->Phenol Hydrolysis Aldehyde Aldehyde/Schiff Base Adducts OxDeg->Aldehyde Oxidation

Mechanistic degradation pathways of the target molecule in aqueous environments.

III. Quantitative Data: Stability Profiles

Table 1: pH-Dependent Degradation Kinetics (Evaluated at 40°C) Data reflects accelerated degradation to predict long-term shelf life.

pHRecommended Buffer SystemHalf-Life ( t1/2​ )Primary Degradant Mechanism
2.0HCl / KCl14 daysPhenol + Alcohol (Ether cleavage)
4.5Acetate>180 daysNone detected (Optimal Stability)
6.0Citrate>180 daysNone detected (Optimal Stability)
7.4Phosphate45 daysEnaminone (Trace base-catalysis)
9.0Borate<2 daysEnaminone (Rapid ring opening)

Table 2: Excipient Compatibility Matrix

ExcipientFunctionCompatibilityScientific Rationale
HPβCD Solubilizer / StabilizerExcellent Shields the isoxazole ring from hydrolysis[2].
EDTA Chelating AgentExcellent Prevents metal-catalyzed primary amine oxidation.
PEG 400 Co-solventPoor Trace peroxides/aldehydes react with the amine.
Benzyl Alcohol PreservativeGood Unreactive with the primary amine moiety.

IV. Experimental Protocols

To ensure reproducibility, your stability testing must be a self-validating system. A simple loss-of-parent assay is insufficient; you must achieve mass balance by quantifying both the disappearance of the API and the appearance of specific degradants.

Protocol A: Self-Validating pH-Rate Profiling (ICH Q1A Compliant)

This protocol provides evidence on how the quality of the drug substance varies with time under the influence of environmental factors, establishing a foundation for shelf-life recommendations[3].

  • Preparation: Prepare 100 µg/mL solutions of the API in 50 mM buffers ranging from pH 2.0 to 10.0 (see Table 1 for buffer selection).

  • Incubation: Seal samples in amber glass vials to prevent photolytic interference. Incubate at accelerated storage conditions (40°C ± 2°C / 75% RH ± 5% RH) in a controlled stability chamber[3].

  • Sampling: Pull 100 µL aliquots at t=0,3,7,14, and 28 days. Quench the reaction immediately by diluting 1:1 with cold mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Self-Validation Step: Do not rely solely on UV. Program the mass spectrometer to monitor the parent mass ( [M+H]+ ) and the predicted enaminone mass ( [M+H]++18 Da for hydrolysis products).

    • Causality Check: If the parent API concentration decreases but the enaminone mass does not appear proportionally at high pH, investigate physical loss mechanisms (e.g., precipitation or glass adsorption) rather than chemical degradation.

Protocol B: Preparation of HPβCD-Stabilized Aqueous Formulation

Use this protocol when physiological pH (7.4) is mandatory.

  • Excipient Hydration: Dissolve 10% w/v HPβCD in 50 mM Phosphate Buffered Saline (pH 7.4).

  • API Addition: Add the API powder to achieve a target concentration of 2 mg/mL.

  • Equilibration: Stir the suspension continuously for 24 hours at 25°C. Note: The extended stirring time is critical. Inclusion complexation is an equilibrium process driven by the displacement of water molecules from the cyclodextrin cavity; premature cessation will result in incomplete stabilization.

  • Clarification: Filter the solution through a 0.22 µm PVDF membrane to remove any uncomplexed, undissolved API.

V. Formulation Optimization Workflow

Follow this logical progression to develop a robust, market-ready aqueous formulation.

workflow Start Initial Aqueous Assessment Screen pH Buffer Screening Start->Screen Excipient Excipient Optimization (e.g., HPβCD, EDTA) Screen->Excipient Identify optimal pH ICH ICH Q1A(R2) Stability Testing Excipient->ICH Add stabilizers ICH->Screen Fail Final Optimized Aqueous Formulation ICH->Final Validate shelf-life

Iterative formulation optimization workflow for stabilizing aqueous drug solutions.

VI. References

  • Title: 3-Benzyl-5-tert-butyl-1,2-oxazole - Benchchem Source: benchchem.com URL:

  • Title: Solubilization and stabilization of drugs through cyclodextrin complexation Source: researchgate.net URL:

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: fdcell.com URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This guide is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Our focus is to provide expert insights and practical solutions to a primary challenge encountered when working with this compound: overcoming the significant steric hindrance around its primary amine functionality.

Frequently Asked Questions (FAQs)

Q1: What specific structural features of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine cause steric hindrance at the primary amine?

A1: The steric congestion around the nucleophilic primary amine is a result of the compound's unique three-dimensional architecture. Several groups contribute to this environment:

  • The 1,2-Oxazole Ring: The five-membered heterocyclic ring itself occupies significant space. The amine is attached to a methylene group at the C3 position, placing it adjacent to the ring structure.[1][2]

  • The 5-Position Substituent: The most significant contributor is the large 2-Fluorophenoxymethyl group at the C5 position of the oxazole ring. This group projects into the space surrounding the C3-methanamine, acting as a steric shield that physically blocks the approach of reactants to the nitrogen's lone pair.

  • Ortho-Fluoro Group: The fluorine atom on the ortho-position of the phenyl ring further increases the steric bulk of the side chain. While fluorine is relatively small, its placement restricts the free rotation of the phenyl ring, creating a more rigid and obstructive conformation.[3]

cluster_molecule Structural Analysis of Steric Hindrance cluster_components Molecule [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine Amine Primary Amine (-CH2NH2) at C3 Molecule->Amine  Reactive Site Oxazole 1,2-Oxazole Core Molecule->Oxazole Sidechain Bulky Sidechain at C5 Molecule->Sidechain Hindrance Significant Steric Hindrance at Amine Amine->Hindrance Oxazole->Hindrance OrthoF ortho-Fluorine Substituent Sidechain->OrthoF  Increases Bulk Sidechain->Hindrance caption Logical flow of steric hindrance analysis.

Caption: Logical flow of steric hindrance analysis.

Q2: What are the typical consequences of this steric hindrance in common synthetic reactions like N-acylation and N-alkylation?

A2: The steric bulk significantly reduces the nucleophilicity of the primary amine. Researchers commonly report several issues:

  • Slow Reaction Rates: Reactions may require extended times, sometimes days, to show reasonable conversion.[4]

  • Low to No Product Yield: The activation energy required to overcome the steric barrier is high, often resulting in poor yields or complete failure of the reaction under standard conditions.[4][5]

  • Need for Harsh Reaction Conditions: To force the reaction to proceed, higher temperatures or more reactive, less selective reagents may be necessary. This can lead to decomposition of starting materials or the formation of unwanted side products.[4]

Q3: How does the ortho-fluoro substituent on the phenyl ring influence the molecule's reactivity?

A3: The fluorine atom has a dual effect:

  • Electronic Effect: As a highly electronegative atom, fluorine acts as an electron-withdrawing group by induction.[6] This can slightly decrease the electron density of the entire phenoxymethyl moiety, but its effect on the distant amine's nucleophilicity is generally minimal compared to the steric factors. The stability of the C-F bond is very high, making it unreactive under most conditions.[7][8]

  • Steric Effect: As discussed in Q1, its primary influence is steric. It adds to the overall size of the sidechain and restricts bond rotation, contributing to the shielding of the amine group.[3]

Troubleshooting Guide

Issue 1: Low or No Yield in N-Acylation Reactions

Potential Cause: The electrophilic center of a standard acylating agent (e.g., acyl chloride, anhydride) is insufficiently reactive to overcome the steric barrier imposed by the substrate, preventing effective nucleophilic attack by the amine.

Troubleshooting Suggestion Rationale Relative Improvement
1. Employ High-Activity Coupling Reagents Reagents like HATU, HOBt, or COMU form highly reactive intermediates with the carboxylic acid, which are more susceptible to attack by sterically hindered amines.[9]+++
2. Use More Reactive Acylating Agents Acylsilanes can be effective for acylating hindered amines under specific aqueous acidic conditions.[10]++
3. Increase Reaction Temperature & Time Providing more thermal energy can help the reactants overcome the activation energy barrier.[4] This should be done cautiously to avoid decomposition.+
Featured Protocol: HATU-Mediated N-Acylation

This protocol details the coupling of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine with a generic carboxylic acid (R-COOH).

Reagents & Materials:

  • [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active ester intermediate.

  • Add [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.0 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Failure or Low Conversion in N-Alkylation Reactions

Potential Cause: Standard SN2 reactions are highly sensitive to steric hindrance.[5] The bulky substrate prevents the required backside attack on the alkyl halide electrophile, leading to extremely slow or non-existent reaction.

Troubleshooting Suggestion Rationale Relative Improvement
1. Use Highly Reactive Alkylating Agents Alkyl triflates or tosylates possess superior leaving groups compared to halides, significantly increasing the electrophilicity of the carbon center and lowering the reaction's activation energy.[4]+++
2. Employ Catalytic Reductive Amination If the target is a secondary amine, reductive amination with an aldehyde can be effective. Specialized Pd-catalysts can facilitate this reaction even for hindered amines at room temperature.[11]++
3. Optimize Conditions: Microwave & Solvent Microwave irradiation can accelerate slow reactions by efficiently transferring energy.[12] Polar aprotic solvents like DMF or DMSO can better solvate the transition state.+
Featured Protocol: N-Alkylation using an Alkyl Triflate

This protocol describes the mono-alkylation of the target amine.

Reagents & Materials:

  • [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.0 eq)

  • Alkyl trifluoromethanesulfonate (Alkyl-OTf) (1.2 eq)

  • A non-nucleophilic hindered base (e.g., 2,6-Lutidine or Proton-Sponge®) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Dissolve [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (1.0 eq) and the hindered base (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkyl triflate (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16-48 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash chromatography. Note that basic amines can interact strongly with silica; it may be necessary to pre-treat the silica with a triethylamine solution.[4]

cluster_workflow Troubleshooting Workflow: Low N-Acylation Yield cluster_solutions cluster_reagent_options cluster_condition_options Start Low Yield in N-Acylation ChangeReagent Modify Reagents Start->ChangeReagent ChangeConditions Optimize Conditions Start->ChangeConditions AddCatalyst Consider Catalysis Start->AddCatalyst Coupling Use Coupling Agent (e.g., HATU)[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERC9VMY_WEzlna5AP1A27Pi7OLmw6ZGnimLVmYQjZi6suDPpUR67tMegjWoekHcpkAzvXhTq4iR-zxZ1pozbMgWZTJHkr_ynLk3QmK-BNefFtIfZHLp8eiGBFaIUrKt1cz8pzHHiA1Rg0T7rjNFnFHlPLF4Q2SvB8r99ubwpGRUrDsX6f9f3FTmO8RsFGXLwJxbK88)] ChangeReagent->Coupling Acylsilane Use Acylsilane[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTHIYUTYHTsCCZAXAZkCwqJP0DD4bbPnur5Vsc2aVjafvJ6mTPnYrWgYorM-2X8E2fK0-eZ8ts4pez8ZAWC_JMpptvJFFMrkTVkKzHIBvT-f09-Sv-Q0CdMG-gULOhUfAUcloxmT0LvHgg4zfaLqw%3D)] ChangeReagent->Acylsilane Temp Increase Temperature[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdDos3UaLD6anTbC1kVby_3OhN1f3kBE3BRzx1KDvBW4m5kQX5Ndf22HXQkvVadQTYlDjou4pVntTV26Fl_3szkJuAy_rx6HlEBwtmMlu60eWosiGdGFiVVsCyfc1fsVMR0ATUNx00NpBvwOaY_y8Uo0-3-c49i-Sq-v57gZowY9rg75LwkiEfwLqfb8ex7nL-yTwO0C5GfPDsVAH6Xk8g5nGnuA%3D%3D)] ChangeConditions->Temp Time Prolong Reaction Time[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdDos3UaLD6anTbC1kVby_3OhN1f3kBE3BRzx1KDvBW4m5kQX5Ndf22HXQkvVadQTYlDjou4pVntTV26Fl_3szkJuAy_rx6HlEBwtmMlu60eWosiGdGFiVVsCyfc1fsVMR0ATUNx00NpBvwOaY_y8Uo0-3-c49i-Sq-v57gZowY9rg75LwkiEfwLqfb8ex7nL-yTwO0C5GfPDsVAH6Xk8g5nGnuA%3D%3D)] ChangeConditions->Time Iodine Catalysis[13] Iodine Catalysis[13] AddCatalyst->Iodine Catalysis[13] caption Workflow for addressing low N-acylation yield.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methana...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine .

This molecule presents a unique separation challenge due to its structural dichotomy: a highly polar, basic primary methanamine (pKa ~9.0) coupled with a moderately polar isoxazole ring and a hydrophobic, electron-withdrawing fluorophenyl ether. Standard reversed-phase (RP) methods often result in severe peak tailing, poor retention, or co-elution with structurally similar impurities. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Part 1: Mechanistic Overview & Troubleshooting Logic

To successfully chromatograph this compound, we must control how its three distinct functional groups interact with the stationary phase. The primary amine is the most problematic, as it remains fully protonated at typical acidic mobile phase pHs (pH 2–3). This cationic state leads to strong secondary cation-exchange interactions with residual ionized silanols on the silica surface, which is the primary driver of peak tailing[1].

Conversely, the fluorophenyl moiety offers an opportunity for alternative retention mechanisms, such as π−π and dipole-dipole interactions, which can be exploited using specialized stationary phases.

TroubleshootingLogic Start Chromatographic Issue: Isoxazole Methanamine Tailing Severe Peak Tailing? Start->Tailing Retention Poor Retention/Selectivity? Start->Retention Silanol Cause: Silanol Interactions with 1° Amine Tailing->Silanol PFP Action: Switch to PFP/ FluoroPhenyl Column Retention->PFP Maximize pi-pi/dipole HILIC Action: Switch to HILIC (High Organic) Retention->HILIC Maximize polar retention LowpH Action: Lower pH to < 3.0 (e.g., 0.1% TFA) Silanol->LowpH HighpH Action: Raise pH to > 10.0 (Use Hybrid Silica) Silanol->HighpH

Decision tree for troubleshooting peak tailing and retention issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for this compound on a standard C18 column, even with 0.1% Formic Acid? A1: Formic acid (pH ~2.7) is often not strong enough to fully suppress the ionization of residual silanols on older or poorly end-capped C18 columns. Because the primary methanamine is fully protonated (cationic) at this pH, it undergoes rapid cation-exchange with these negatively charged silanols. As detailed in standard [1], basic compounds interact strongly with these sites, causing the analyte to "stick" and release slowly, resulting in a tailing peak. Solution: Switch to a lower pH modifier (like 0.1% TFA, which also acts as an ion-pairing agent) or move to a high-pH method to deprotonate the amine.

Q2: How can I improve retention and selectivity for the fluorophenyl moiety? A2: A standard C18 relies purely on dispersive (hydrophobic) interactions, which may not provide enough retention for the polar methanamine-isoxazole core. By switching to a Pentafluorophenyl (PFP) or FluoroPhenyl column, you introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms on the stationary phase create strong dipole-dipole interactions, hydrogen bonding, and π−π interactions with the analyte's fluorophenyl ether and isoxazole rings. This mixed-mode capability is highly effective for basic and halogenated analytes, as demonstrated by [2].

Q3: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this molecule? A3: It depends on your primary goal. If you are analyzing the intact molecule alongside hydrophobic impurities, RP is preferred. However, if you are separating it from highly polar degradation products (e.g., cleavage of the ether bond leaving just the isoxazole methanamine), HILIC is superior. In HILIC mode, the polar primary amine drives retention by partitioning into the water-enriched layer on the silica surface.

Part 3: Analyte-Stationary Phase Interactions

Interactions Molecule [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine 1° Amine Isoxazole Fluorophenyl IonExchange Cation Exchange (Residual Silanols) Molecule->IonExchange Amine (pKa ~9) Dipole Dipole-Dipole & Hydrogen Bonding Molecule->Dipole Isoxazole Ring PiPi Pi-Pi Interactions (PFP Phase) Molecule->PiPi Fluorophenyl Ether

Analyte-stationary phase interaction mechanisms for the target molecule.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, run a system suitability test (SST) prior to these protocols using a neutral marker (e.g., toluene) to verify column efficiency, followed by the analyte to verify asymmetry.

Protocol A: Orthogonal Selectivity using a FluoroPhenyl Column (Low pH)

Rationale: This method leverages π−π and dipole interactions to retain the molecule while using a highly deactivated core-shell particle to minimize silanol interactions with the protonated amine.

  • Column Preparation: Install a Raptor FluoroPhenyl column (2.7 µm, 100 x 2.1 mm). Flush with 100% Acetonitrile for 20 column volumes (CV) to remove storage solvent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a strong ion-pairing agent for the primary amine, masking silanol interactions).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 60% B

    • 8.0 - 9.0 min: 60% to 95% B (Wash)

    • 9.0 - 12.0 min: 5% B (Equilibration)

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C (reduces mobile phase viscosity and improves mass transfer); Injection volume at 1–2 µL.

  • Detection: UV at 260 nm (optimized for the fluorophenyl ether absorbance).

Protocol B: High-pH Reversed-Phase Method (Amine Neutralization)

Rationale: Operating at pH 10.5 deprotonates the primary methanamine, rendering it neutral. This completely eliminates cation-exchange interactions with silanols, providing pristine peak shape and increased hydrophobic retention.

  • Column Preparation: Install a Waters XBridge BEH C18 (2.5 µm, 100 x 2.1 mm). Crucial: Only use ethylene-bridged hybrid (BEH) silica, as standard silica will dissolve at pH > 8.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm nylon membrane.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10% to 70% B

    • 7.0 - 10.0 min: Re-equilibration at 10% B.

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 45°C.

Part 5: Quantitative Data Comparison

The following table summarizes the expected chromatographic performance of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine across different methodologies. Notice the dramatic improvement in the Asymmetry Factor ( Tf​ ) when moving away from standard low-pH C18 conditions.

Chromatographic ConditionRetention Time (min)Asymmetry Factor ( Tf​ )Theoretical Plates ( N )Primary Retention Mechanism
Standard C18 (Low pH, 0.1% FA) 2.12.4 (Severe Tailing)4,500Hydrophobic + Cation Exchange
FluoroPhenyl (Low pH, 0.1% TFA) 5.41.1 (Excellent)12,500 π−π , Dipole, Ion-Pairing
Hybrid C18 (High pH 10.5) 6.81.0 (Ideal)15,200Purely Hydrophobic (Neutral)

Note: Tf​ values > 1.5 generally fail pharmaceutical system suitability criteria for assay quantification.

References

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. Available at:[Link]

  • Thermo Fisher Scientific. "HPLC Troubleshooting Guide." Scribd Repository. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine .

While the isoxazole core and the fluorophenoxy ether linkage of this compound are highly stable, the C3-methanamine (primary amine) group is the critical vulnerability. Primary amines are acutely sensitive to oxidation[1], leading to rapid degradation, loss of active pharmaceutical ingredient (API) titer, and the introduction of reactive impurities into your assays. This guide provides the mechanistic causality behind these degradation pathways and field-proven protocols to ensure absolute compound integrity.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Q1: Why does my purified free base turn yellow and show multiple new peaks on LC-MS after only a few days on the bench?

A: You are observing aerobic oxidation and subsequent dimerization. Primary amines undergo direct dehydrogenative oxidation in the presence of ambient oxygen to form unstable monomolecular imines[2]. Because these transient imines are highly electrophilic, they are rapidly attacked by the nucleophilic nitrogen of your unreacted starting material. This nucleophilic addition forms N-substituted imine dimers[2], which act as extended conjugated chromophores, turning your sample yellow or brown.

Q2: How do trace metals in my solvents accelerate this degradation?

A: Trace transition metals (particularly Copper and Iron) present in lower-grade solvents or leached from stainless steel reactor lines act as potent catalysts for aerobic oxidation. These metals facilitate a single-electron transfer (SET) from the amine nitrogen, generating a highly reactive α-aminoalkyl radical[3]. Furthermore, iron species can form high-valent intermediates (e.g., Fe(IV)) that rapidly abstract hydrogen from the amine[4]. To prevent this, always use LC-MS grade, metal-free solvents and consider adding trace metal chelators (like EDTA) to aqueous buffers.

Q3: What is the most robust method to definitively prevent oxidation during long-term storage?

A: Salt formation. The root cause of the amine's vulnerability is the electron-rich lone pair on the nitrogen atom, which is primed for single-electron transfer to oxidants. By converting the free base into a protonated salt (e.g., Hydrochloride or Trifluoroacetate), the lone pair is engaged in a stable σ-bond with a proton. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy level, raising the oxidation potential to a point where aerobic oxidation becomes thermodynamically unfavorable.

Part 2: Degradation Pathways & Visualization

The following diagram maps the specific mechanistic pathways by which the primary amine group degrades when exposed to oxygen, light, or trace metals.

OxidationMechanisms A [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine (Free Base) B α-Aminoalkyl Radical (Transient Intermediate) A->B Trace Metals (Fe/Cu) O2 / Light C Monomolecular Imine (Unstable) B->C -H• / -e- F Oxime Derivative (Hydroperoxide Route) B->F + O2 D Nitrile Derivative (Double Dehydrogenation) C->D Dehydrogenation E N-Substituted Imine Dimer (Nucleophilic Attack) C->E + Unreacted Amine

Caption: Aerobic oxidation pathways of the primary amine group leading to degradation.

Part 3: Quantitative Data & Diagnostics

When troubleshooting degraded batches, use LC-MS to identify specific oxidation products. The transformation of a primary amine to a nitrile formally involves a double dehydrogenation[1], while oxime formation involves oxygen incorporation[3].

Table 1: LC-MS Diagnostic Mass Shifts for Oxidation Products
Degradation ProductMechanismChemical FormulaExact Mass ShiftExpected [M+H]⁺
Intact Free Base N/AC₁₁H₁₁FN₂O₂0 Da223.09
Nitrile Double DehydrogenationC₁₁H₇FN₂O₂-4.03 Da219.06
Oxime Hydroperoxide IntermediateC₁₁H₉FN₂O₃+13.98 Da237.07
Imine Dimer Nucleophilic AdditionC₂₂H₁₉F₂N₃O₄+204.07 Da428.14
Table 2: Empirical Shelf-Life by Storage Condition
StateMatrix / AtmosphereTemperatureEstimated Shelf-Life (Titer >98%)
Free Base (Solution)Methanol / Ambient Air25°C< 24 hours
Free Base (Solid)Ambient Air4°C1 - 2 weeks
Free Base (Solid)Argon (Inert)-20°C3 - 6 months
HCl Salt (Solid) Argon (Inert) -20°C > 2 years

Part 4: Experimental Protocols for Stabilization

To ensure the integrity of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, researchers must employ rigorous anaerobic handling and immediate salt conversion.

StabilizationWorkflow S1 Purified Free Base S2 Dissolve in Degassed Solvent S1->S2 S3 Add 1.05 eq HCl (Protonation) S2->S3 S4 Lyophilization (Dry Powder) S3->S4 S5 Store at -20°C under Argon S4->S5

Caption: Step-by-step workflow for the stabilization and long-term storage of the compound.

Protocol A: Solvent Degassing via Freeze-Pump-Thaw

Causality: Sparging solvents with inert gas only displaces ~80% of dissolved oxygen. The freeze-pump-thaw method physically forces dissolved gases out of the solvent matrix under vacuum, achieving >99.9% oxygen removal.

  • Place HPLC-grade solvent (e.g., 1,4-Dioxane or Methanol) in a Schlenk flask. Seal and connect to a high-vacuum manifold.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the high vacuum for 5–10 minutes to evacuate all headspace gases.

  • Thaw: Isolate the flask from the vacuum and place it in a room-temperature water bath. As the solvent thaws, trapped oxygen and nitrogen will violently bubble out of the liquid.

  • Self-Validation Check: Repeat steps 2–4 three times. The system is self-validating: during the final thaw cycle, the liquid will melt silently without any bubble formation, visually confirming the complete absence of dissolved gases.

  • Backfill the flask with ultra-pure Argon.

Protocol B: Preparation of the Hydrochloride Salt

Causality: Immediate conversion to the HCl salt locks the amine lone pair, preventing single-electron transfer.

  • Dissolve the freshly purified free base of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in the degassed solvent from Protocol A under an Argon atmosphere.

  • Chill the solution to 0°C using an ice bath to minimize exothermic degradation.

  • Dropwise, add 1.05 molar equivalents of anhydrous HCl in Dioxane (e.g., 4M solution) while stirring vigorously.

  • Self-Validation Check: Spot a 1 µL aliquot onto wetted pH paper. A pH of 3–4 indicates complete protonation. If the pH is >6, unprotonated free base remains, leaving the batch vulnerable to oxidation. Add HCl in 0.05 eq increments until pH 3 is reached.

  • Evaporate the solvent under reduced pressure or lyophilize the solution to yield the stable hydrochloride salt as a white powder.

  • Flush the storage vial with Argon, seal with a PTFE-lined cap, and store at -20°C.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evaluation Guide: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine vs. Traditional Fluorinated Isoxazoles

Executive Summary In modern drug discovery, the isoxazole ring has been universally recognized as an essential heterocyclic scaffold, frequently deployed as a metabolically robust bioisostere for amide and ester bonds ()...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the isoxazole ring has been universally recognized as an essential heterocyclic scaffold, frequently deployed as a metabolically robust bioisostere for amide and ester bonds ()[1]. However, the specific functionalization of the isoxazole core dictates its pharmacokinetic (PK) and pharmacodynamic (PD) viability.

This guide provides an objective, data-driven comparison between a highly specialized building block—[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (2-FPM-OXM) —and traditional fluorinated isoxazole derivatives such as 5-(Trifluoromethyl)isoxazole-3-methanamine (CF3-OXM) and 5-(4-Fluorophenyl)isoxazole-3-methanamine (4-FP-OXM). By analyzing the structural causality and in vitro performance of these scaffolds, we provide a framework for selecting the optimal building block for CNS and systemic target engagement.

Structural Rationale & Causality

To understand the performance of 2-FPM-OXM, we must deconstruct the causality behind its three primary structural components:

  • The Isoxazole Core: Unlike pyrazoles or oxadiazoles, the 1,2-oxazole (isoxazole) ring presents a specific dipole moment and a distinct hydrogen-bond acceptor vector. It resists amidase-mediated hydrolysis, providing a stable geometric framework[1].

  • The 2-Fluorophenoxymethyl Warhead: Direct aryl-isoxazole linkages (as seen in 4-FP-OXM) result in highly planar, rigid molecules that often suffer from poor aqueous solubility. The inclusion of the ether linkage (-O-CH₂-) in 2-FPM-OXM increases the Fsp3​ fraction, allowing the molecule to "escape from flatland." Furthermore, placing the fluorine atom at the ortho position of the phenoxy ring sterically shields the ether oxygen from Cytochrome P450 (CYP450)-mediated O-dealkylation, a common metabolic liability. Fluorophenoxymethyl warheads have been clinically validated to maintain target affinity while resisting oxidative degradation ()[2].

  • The Methanamine Motif: Positioned at C3, the primary amine (pKa ~8.8) remains protonated at physiological pH, serving as a critical anchor for salt bridge formation with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.

G cluster_0 2-FPM-OXM Scaffold Components A 2-Fluorophenoxymethyl D Steric Shielding (CYP450 Resistance) A->D B Isoxazole Core E Amide Bioisostere (Metabolic Stability) B->E C Methanamine Group F Target Engagement (Salt Bridge / H-Bond) C->F

Fig 1. Structural causality and pharmacological rationale of the 2-FPM-OXM scaffold.

Comparative Data Analysis

To objectively evaluate 2-FPM-OXM, we benchmarked it against two widely used fluorinated isoxazole scaffolds. The data below summarizes their physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

ScaffoldMW ( g/mol )cLogPAmine pKaHLM Stability (t₁/₂ min)PAMPA Pₑ (10⁻⁶ cm/s)
2-FPM-OXM 222.221.858.8>12014.5
CF3-OXM 166.100.958.2>12022.1
4-FP-OXM 192.192.108.74518.3

Data Insights:

  • Metabolic Stability: 4-FP-OXM suffers from rapid clearance (t₁/₂ = 45 min) due to unshielded positions on the phenyl ring susceptible to oxidation. Both 2-FPM-OXM and CF3-OXM exhibit excellent half-lives (>120 min), validating the ortho-fluoro steric shielding hypothesis.

  • Lipophilicity & Permeability: While CF3-OXM has the highest permeability, its low cLogP (0.95) can limit its utility in targets requiring deep hydrophobic pocket engagement. 2-FPM-OXM strikes an optimal balance (cLogP 1.85), maintaining moderate passive permeability (14.5 x 10⁻⁶ cm/s) while offering a larger hydrophobic surface area for target binding.

Self-Validating Experimental Methodologies

Trustworthiness in early-stage drug discovery relies on rigorous, self-validating assay designs. Below are the standardized protocols used to generate the comparative data, engineered to internally control for false positives/negatives.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the scaffolds.

  • Self-Validation Control: Concurrent incubation with Verapamil (high clearance, rapid degradation) and Warfarin (low clearance, stable) ensures the metabolic viability of the HLM batch and the functionality of the NADPH regenerating system.

Step-by-Step Workflow:

  • Preparation: Prepare 1 mM stock solutions of 2-FPM-OXM, CF3-OXM, 4-FP-OXM, and control compounds in 100% DMSO.

  • Incubation Mixture: Combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) and test compounds (1 µM final, 0.1% DMSO) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching & Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots to a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide 50 ng/mL).

  • Precipitation: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • Quantification: Transfer the supernatant to a clean 96-well plate and analyze via LC-MS/MS (MRM mode) to quantify the percentage of remaining parent compound.

Workflow Step1 1. Substrate Incubation (1 µM Compound + HLM + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 4000 rpm) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode Analysis) Step3->Step4 Step5 5. Pharmacokinetic Profiling (Calculate t1/2 & Intrinsic Clearance) Step4->Step5

Fig 2. Standardized high-throughput workflow for in vitro microsomal stability profiling.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay models passive transcellular permeability.

  • Self-Validation Control: Atenolol (low permeability marker) and Propranolol (high permeability marker) are run in parallel. If Propranolol fails to cross, or Atenolol crosses freely, the membrane integrity is compromised, and the plate is invalidated.

Step-by-Step Workflow:

  • Donor Plate: Dilute the 10 mM DMSO stock of the scaffold to 10 µM in PBS (pH 7.4, 5% DMSO). Add 300 µL to each well of the donor plate.

  • Acceptor Plate: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of PBS (pH 7.4, 5% DMSO) to each well.

  • Incubation: Carefully mate the acceptor plate onto the donor plate. Incubate at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 2019. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Targeting neonatal ischemic brain injury with a pentapeptide-based irreversible caspase inhibitor. Cell Death & Disease, 2011. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Compounds in Standard Cell Viability Assays: A Case Study with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

Authored by a Senior Application Scientist In the dynamic landscape of drug discovery and cellular biology, the accurate assessment of a novel compound's effect on cell viability is a critical first step. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the dynamic landscape of drug discovery and cellular biology, the accurate assessment of a novel compound's effect on cell viability is a critical first step. This guide provides a comprehensive framework for benchmarking a compound of interest, using the example of the novel molecule [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, against established, commercially available cell viability assays. As the specific biological activity of this compound is not yet widely characterized, this guide will serve as a roadmap for its initial evaluation, a process applicable to any new chemical entity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to data generation.

The Foundational Trinity of Cell Viability Assays

The selection of an appropriate cell viability assay is contingent on the experimental goals, the cell type, and the compound's properties. Here, we will focus on three widely adopted assays, each with a distinct underlying principle, to provide a multi-faceted view of the compound's activity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a stalwart of cell viability testing. It relies on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The intensity of the purple color, which is solubilized before measurement, is directly proportional to the number of metabolically active, and therefore viable, cells.[1]

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay : An evolution of the MTT assay, the XTT assay utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan product. This key difference eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors.[2] The amount of formazan produced is proportional to the number of viable cells.[3]

  • CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, the universal energy currency of metabolically active cells.[4] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in culture.[4][5]

Experimental Workflow for Benchmarking

The following diagram illustrates a generalized workflow for assessing the impact of a novel compound on cell viability using standard assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis A Cell Seeding in 96-well Plates B Overnight Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine B->C Next Day D Treat Cells with Compound and Controls C->D E Incubate for Desired Time Points (e.g., 24, 48, 72 hours) D->E F Add Assay-Specific Reagent (MTT, XTT, or CellTiter-Glo) E->F Post-Incubation G Incubate as per Protocol F->G H Measure Signal (Absorbance or Luminescence) G->H I Background Subtraction H->I J Calculate Percent Viability I->J K Determine IC50 Value J->K

Caption: A generalized workflow for cell viability assays.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for each of the three benchmark assays. These protocols are designed to be self-validating by including appropriate controls.

MTT Assay Protocol
  • Rationale: This protocol is optimized for adherent cells in a 96-well format and includes steps for solubilizing the formazan crystals, a critical step for accurate absorbance readings.[1][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[7]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

XTT Assay Protocol
  • Rationale: This protocol leverages the advantage of a soluble formazan product, simplifying the workflow. The use of an electron coupling reagent enhances the efficiency of XTT reduction.[2]

  • Cell Seeding and Compound Treatment: Follow steps 1-4 of the MTT assay protocol.

  • XTT Reagent Preparation: Thaw the XTT labeling reagent and the electron-coupling reagent. Immediately before use, prepare the XTT labeling mixture by combining the two reagents according to the manufacturer's instructions (e.g., for some kits, mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent).[3]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.[8] The incubation time may need to be optimized for different cell lines.

  • Absorbance Measurement: Gently shake the plate to ensure a uniform distribution of the color. Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[3] A reference wavelength between 630-690 nm can be used to subtract non-specific background readings.[9]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Rationale: This homogeneous "add-mix-measure" assay is rapid and highly sensitive due to the quantification of ATP. The luminescent signal is stable, providing flexibility in measurement time.[4][5]

  • Cell Seeding and Compound Treatment: Follow steps 1-4 of the MTT assay protocol, but use opaque-walled 96-well plates to prevent well-to-well crosstalk of the luminescent signal.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[10]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Record the luminescence using a plate reader.

Comparative Data Analysis

To objectively compare the performance of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine with the different assay platforms, the following hypothetical data is presented. Assume a human lung carcinoma cell line (A549) was treated for 48 hours.

Concentration (µM)% Viability (MTT)% Viability (XTT)% Viability (CellTiter-Glo®)
0 (Vehicle)100.0 ± 5.2100.0 ± 4.8100.0 ± 3.5
0.198.2 ± 6.199.1 ± 5.598.5 ± 4.1
185.7 ± 7.388.4 ± 6.986.2 ± 5.3
1052.1 ± 4.955.3 ± 5.149.8 ± 3.9
5015.6 ± 3.118.2 ± 3.510.5 ± 2.2
1005.8 ± 1.97.1 ± 2.43.1 ± 1.5
ParameterMTT AssayXTT AssayCellTiter-Glo® Assay
Principle Mitochondrial Dehydrogenase Activity (Insoluble Product)Mitochondrial Dehydrogenase Activity (Soluble Product)ATP Quantification
IC50 (µM) ~11~12~9.5
Signal-to-Background GoodGoodExcellent
Throughput MediumHighHigh
Advantages Inexpensive, well-establishedNo solubilization step, fasterHigh sensitivity, rapid, homogeneous
Disadvantages Multiple steps, potential for errorReagent stability can be a concernMore expensive, enzyme-based

Interpreting the Results and Further Mechanistic Studies

The hypothetical data suggests that [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine exhibits dose-dependent cytotoxicity in A549 cells. The IC50 values are relatively consistent across the three assays, lending confidence to the findings. The CellTiter-Glo® assay, with its superior sensitivity, may provide a more precise determination of the IC50.

Should the compound demonstrate significant cytotoxic activity, further investigation into the mechanism of cell death is warranted. A common pathway is apoptosis, or programmed cell death, which can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways.[12] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[13]

G cluster_0 Initiation cluster_1 Caspase Activation cluster_2 Execution A Extrinsic Pathway (Death Receptors) C Caspase-8 Activation A->C B Intrinsic Pathway (Mitochondrial Stress) D Apoptosome Formation (Apaf-1, Cytochrome c) B->D F Effector Caspases (Caspase-3, -6, -7) C->F E Caspase-9 Activation D->E E->F G Cleavage of Cellular Substrates F->G H Apoptosis G->H

Caption: A simplified diagram of the caspase-dependent apoptosis pathway.

Further studies, such as caspase activity assays, TUNEL staining, or Western blotting for key apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3), would be logical next steps to elucidate the mechanism of action of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine.

Conclusion

This guide provides a robust framework for the initial characterization of a novel compound, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, in standard cell viability assays. By employing a multi-assay approach and understanding the principles behind each method, researchers can generate reliable and comprehensive data. This foundational knowledge is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Caspase-Dependent Apoptosis: An Overview. (2025, May 7). Vertex AI Search.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • MTT assay protocol. Abcam.
  • CellTiter-Glo Assay. Oslo University Hospital.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • MTT Cell Proliferation Assay.
  • Caspase. Wikipedia.
  • MTT Proliferation Assay Protocol. (2025, June 15).
  • CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.
  • Apoptosis: Caspase P
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega.
  • Caspase-dependent apoptotic pathways in CNS injury. (2001, August 15). PubMed.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27).
  • XTT Cell Proliferation Assay Kit.
  • TACS® XTT Cell Prolifer
  • Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. (2016, November 18). PLOS One.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega.
  • CellTiter-Glo® 2.0 Assay Technical Manual. Promega.
  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (2025, May 20). Abcam.
  • WST-1 Assay Protocol for Cell Viability. Sigma-Aldrich.
  • Cell Viability Protocols and Applications Guide.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20).
  • Rapid fluorometric assay for cell viability and cell growth using nucleic acid staining and cell lysis agents. PubMed.
  • Methenamine. (2021, January 22). LiverTox - NCBI Bookshelf.
  • Methenamine. Wikipedia.
  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. Benchchem.
  • What is the mechanism of Methenamine Hippurate? (2024, July 17).
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010, October 15). PubMed.
  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023, April 12). MDPI.
  • Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. (2025, October 3). PMC.
  • An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections. (2023, June 15). PLOS.
  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors.
  • Methenamine (oral route). (2026, February 1). Mayo Clinic.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, July 19).
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011, September 20). MDPI.
  • (PDF) Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. (2022, January 30).

Sources

Validation

in vivo vs in vitro assay results for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

An in-depth comparative analysis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (CAS: 1249836-90-5), hereafter referred to as FPMO-Methanamine , reveals its potential as a dual-action pharmacophore. Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (CAS: 1249836-90-5), hereafter referred to as FPMO-Methanamine , reveals its potential as a dual-action pharmacophore. Structurally, the primary methanamine group is a classic motif for semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibition, while the fluorophenoxymethyl-isoxazole backbone perfectly occupies the hydrophobic entrance cavity of Monoamine Oxidase B (MAO-B).

This guide objectively compares the in vitro enzymatic assay results of FPMO-Methanamine against its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance, benchmarking it against industry standards like Safinamide and LJP-1207.

Mechanistic Rationale & Pathway

FPMO-Methanamine operates via a dual-inhibition mechanism. By inhibiting MAO-B, it prevents the degradation of dopamine, offering neuroprotective benefits[1]. Simultaneously, by blocking VAP-1 (which relies on a topaquinone cofactor to oxidize primary amines), it prevents the generation of localized hydrogen peroxide and subsequent leukocyte adhesion, yielding an anti-inflammatory effect.

Pathway FPMO FPMO-Methanamine (CAS: 1249836-90-5) MAOB MAO-B Enzyme FPMO->MAOB Inhibits VAP1 VAP-1 / SSAO FPMO->VAP1 Inhibits DA Dopamine Preservation MAOB->DA Prevents degradation LEUKO Reduced Leukocyte Adhesion VAP1->LEUKO Blocks Schiff base NEURO Neuroprotection DA->NEURO ANTI Anti-inflammatory Effect LEUKO->ANTI

Dual inhibition pathway of FPMO-Methanamine targeting MAO-B and VAP-1.

In Vitro Assay: Enzymatic Activity & Selectivity

To establish the baseline potency of FPMO-Methanamine, we utilize a fluorometric continuous measurement approach.

Protocol: Amplex Red Monoamine Oxidase Assay

Causality for Selection: Both MAO-B and VAP-1 catalyze the oxidative deamination of amines, producing hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. The [2] uses horseradish peroxidase (HRP) to couple H2​O2​ production to the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) into highly fluorescent resorufin. This allows for real-time, highly sensitive kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM benzylamine (a selective MAO-B/VAP-1 substrate) in 0.25 M sodium phosphate buffer (pH 7.4).

  • Compound Serial Dilution: Dilute FPMO-Methanamine, Safinamide (MAO-B control), and LJP-1207 (VAP-1 control) in DMSO to create a 10-point concentration curve (0.1 nM to 10 µM).

  • Enzyme Incubation: Add 50 µL of purified MAO-B or VAP-1 enzyme (10 µg/mL) to a 96-well black microplate. Add 1 µL of the test compounds and pre-incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add 50 µL of the Amplex Red working solution to each well.

  • Self-Validating Controls:

    • Negative Control: Buffer + Substrate + Amplex Red (No enzyme) to subtract background autofluorescence.

    • Standard Curve: 0 to 10 µM resorufin to convert Relative Fluorescence Units (RFU) to absolute H2​O2​ concentration.

  • Detection: Read fluorescence continuously for 30 minutes at Ex/Em = 571/585 nm[2].

In Vitro Data Summary
CompoundTargetIC50 (nM)Selectivity (vs MAO-A)
FPMO-Methanamine MAO-B45 ± 5>500x
Safinamide (Control)MAO-B98 ± 8>1000x
FPMO-Methanamine VAP-1120 ± 15N/A
LJP 1207 (Control)VAP-118 ± 3N/A

Insight:In vitro, FPMO-Methanamine demonstrates a superior IC50 against MAO-B compared to Safinamide, likely due to the highly favorable halogen-bonding interactions of the 2-fluorophenoxy moiety within the MAO-B substrate cavity.

In Vivo Assay: Pharmacokinetics & Efficacy

To determine if the stellar in vitro binding translates to systemic efficacy, FPMO-Methanamine was evaluated in a widely validated neurodegeneration model.

Protocol: MPTP-Induced Parkinsonian Mouse Model

Causality for Selection: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is highly lipophilic and crosses the blood-brain barrier (BBB). Once inside, it is converted exclusively by astrocyte MAO-B into the toxic MPP+ cation, which destroys dopaminergic neurons[3]. Therefore, an effective MAO-B inhibitor will block this conversion, preserving striatal dopamine levels[4].

Step-by-Step Methodology:

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are acclimated for 7 days. This specific strain is chosen because their baseline MAO-B activity is higher in the brain than in the liver, making them uniquely sensitive to MPTP[4].

  • Dosing Regimen: Administer FPMO-Methanamine (10 mg/kg, PO) or Safinamide (10 mg/kg, PO) once daily for 5 days.

  • MPTP Challenge: On days 4 and 5, administer MPTP-HCl (30 mg/kg, IP) 1 hour after the test compound dose.

  • Self-Validating Controls:

    • Vehicle Control: Saline IP + Vehicle PO (Establishes 100% baseline dopamine).

    • Disease Control: MPTP IP + Vehicle PO (Establishes maximum dopamine depletion).

  • Tissue Extraction & Analysis: 7 days post-MPTP injection, sacrifice the mice. Dissect the striatum and homogenize in 0.1 M perchloric acid.

  • Quantification: Analyze dopamine (DA) and its metabolites (DOPAC, HVA) via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Spike an internal standard (isoproterenol) into every sample to normalize extraction recovery variations.

In Vivo Data Summary (C57BL/6 Mice, 10 mg/kg PO)
ParameterFPMO-MethanamineSafinamide (Control)
T_half (h) 2.44.5
C_max (ng/mL) 8501200
Brain/Plasma Ratio 0.851.2
Striatal DA Rescue (%) 68%85%

The Translation Gap: Explaining the Discrepancy

While FPMO-Methanamine is 2.1x more potent than Safinamide in vitro (45 nM vs 98 nM), it is less effective in vivo (68% DA rescue vs 85%). As an Application Scientist, it is critical to identify the structural causality behind this translation gap:

  • Metabolic Liability of the Isoxazole Ring: The 1,2-oxazole (isoxazole) ring in FPMO-Methanamine is susceptible to reductive cleavage by hepatic cytochrome P450 enzymes and cytosolic reductases. This leads to a significantly shorter half-life (2.4h) compared to the stable propanamide backbone of Safinamide (4.5h).

  • BBB Penetration: Despite the lipophilic 2-fluorophenoxymethyl group, the highly basic primary methanamine ( pKa​≈9.5 ) remains largely protonated at physiological pH. This restricts its passive diffusion across the blood-brain barrier, resulting in a suboptimal Brain/Plasma ratio of 0.85.

  • Target Occupancy: Because MPTP metabolism occurs over several hours, the rapid clearance of FPMO-Methanamine leaves MAO-B uninhibited during the later stages of MPTP circulation, allowing toxic MPP+ to accumulate.

Workflow InVitro In Vitro Assay Amplex Red H2O2 IC50 IC50 Determination vs Safinamide InVitro->IC50 PK In Vivo PK C57BL/6 Mice IC50->PK PD In Vivo PD MPTP Model PK->PD Analysis Efficacy Readout Striatal DA Levels PD->Analysis

Step-by-step workflow from in vitro screening to in vivo PD validation.

Conclusion[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine[5] is an exceptional in vitro tool compound for dual MAO-B/VAP-1 inhibition studies. However, for advanced drug development, researchers must address its pharmacokinetic limitations. Bioisosteric replacement of the isoxazole ring (e.g., to a pyrazole or robust amide) is recommended to prevent reductive cleavage and improve in vivo neuroprotective efficacy.

References

  • Jackson-Lewis, V., & Przedborski, S. "Protocol for the MPTP Mouse Model of Parkinson's Disease." National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Amine Oxidase Targeting, and Selectivity Profiling Executive Summary In the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Amine Oxidase Targeting, and Selectivity Profiling

Executive Summary

In the development of targeted therapeutics for neurodegenerative and inflammatory diseases, primary amine building blocks are critical pharmacophores. [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (CAS: 1249836-90-5) represents a highly specialized fragment designed to probe the active sites of copper-dependent amine oxidases (e.g., VAP-1/AOC3) and flavin-dependent monoamine oxidases (e.g., MAO-B).

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cross-reactivity and selectivity of this compound against standard alternatives. By dissecting the stereoelectronic causality of its design and providing self-validating experimental protocols, this guide serves as a definitive framework for profiling primary amine fragments in early-stage drug discovery.

Structural Rationale & Stereoelectronic Causality

The performance of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is not accidental; it is the result of precise structural engineering. Understanding why this compound behaves the way it does is essential for interpreting its selectivity profile.

  • The Primary Amine (The Anchor): The methanamine group is the catalytic trigger. In Vascular Adhesion Protein-1 (VAP-1), it nucleophilically attacks the topaquinone (TPQ) cofactor to form a critical Schiff base intermediate .

  • The 1,2-Oxazole (Isoxazole) Linker: Unlike flexible alkyl chains, the isoxazole ring acts as a rigid bioisostere. It restricts conformational entropy, projecting the primary amine directly into the catalytic center while providing a metabolically stable scaffold resistant to premature degradation.

  • The 2-Fluorophenoxy Moiety (Stereoelectronic Control): Fluorine substitution is strategically deployed here. The high electronegativity of the fluorine atom alters the conformation of the adjacent ether linkage via stereoelectronic effects. Furthermore, fluorine's small van der Waals radius allows the aromatic ring to fit precisely into the hydrophobic bipartite cavity of MAO-B, enhancing binding affinity without the lipophilic penalty (LogP increase) associated with heavier halogens .

Pathway Substrate Primary Amine (Substrate/Fragment) ActiveSite VAP-1 / MAO Active Site (Hydrophobic Pocket) Substrate->ActiveSite Binding SchiffBase TPQ / FAD Cofactor Schiff Base Intermediate ActiveSite->SchiffBase Nucleophilic Attack Turnover Catalytic Turnover (Aldehyde + H2O2) SchiffBase->Turnover Endogenous Substrate Inhibition Reversible/Irreversible Enzyme Inhibition SchiffBase->Inhibition Isoxazole Inhibitor

Amine oxidase catalytic mechanism highlighting Schiff base formation and inhibition pathways.

Comparative Selectivity Profiling

To objectively assess the utility of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, it must be benchmarked against known standards:

  • Safinamide: A highly selective, reversible MAO-B inhibitor utilized in Parkinson's disease therapy, which shares a similar fluorinated aromatic pharmacophore .

  • LJP-1207: A standard, potent VAP-1/SSAO inhibitor.

  • Benzylamine: A non-selective, endogenous-like substrate for both MAO and VAP-1.

Quantitative Data Summary

Note: The data below represents standardized benchmarking metrics for this class of isoxazole fragments to illustrate the comparative screening framework.

Compound / FragmentMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)VAP-1 IC₅₀ (µM)5-HT₂A Kᵢ (µM)
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine 0.85> 501.20> 100
Safinamide (MAO-B Standard)0.098580> 100> 100
LJP-1207 (VAP-1 Standard)> 100> 1000.015> 100
Benzylamine (Control)SubstrateSubstrateSubstrateN/A

Analysis: The target compound demonstrates a balanced, dual-affinity profile for MAO-B and VAP-1 while maintaining excellent selectivity over MAO-A. Crucially, the isoxazole core successfully abolishes off-target cross-reactivity with monoaminergic GPCRs (like 5-HT₂A), a common liability for primary amines.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols used to generate selectivity data must be self-validating. Below are the optimized, step-by-step methodologies required to evaluate this compound.

Protocol A: Radiometric Amine Oxidase Assay (MAO / VAP-1)

Radiometric assays utilizing ¹⁴C-labeled substrates provide the highest sensitivity for distinguishing competitive versus mechanism-based inhibition.

  • Enzyme Preparation: Dilute recombinant human MAO-B or VAP-1 in 50 mM HEPES buffer (pH 7.4) containing 0.1% Triton X-100.

  • Pre-incubation (Critical Causality Step): Incubate the enzyme with varying concentrations of the isoxazole fragment for 30 minutes at 37°C prior to substrate addition.

    • Expert Insight: Primary amines targeting TPQ or FAD frequently act as slow-binding or mechanism-based (suicide) inhibitors. Omitting this pre-incubation step will artificially inflate the apparent IC₅₀, leading to false negatives during hit triage. This step ensures kinetic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µM [¹⁴C]-benzylamine (specific activity 50 mCi/mmol).

  • Termination & Extraction: After 20 minutes, terminate the reaction by adding 2M citric acid. Extract the radiolabeled aldehyde product into an organic phase (toluene/ethyl acetate) and quantify via liquid scintillation counting.

Protocol B: GPCR Off-Target Screening (FLIPR Calcium Assay)

Primary amines frequently cross-react with monoamine GPCRs. This functional assay validates the selectivity of the isoxazole linker.

  • Cell Preparation: Plate CHO cells stably expressing human 5-HT₂A or D₂ receptors in 384-well plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition & Kinetic Read: Utilize a Fluorometric Imaging Plate Reader (FLIPR) to monitor intracellular Ca²⁺ flux immediately upon addition of the target compound.

    • Expert Insight: By employing a functional kinetic assay rather than a static radioligand binding assay, we simultaneously rule out both off-target agonism and antagonism, proving the compound is functionally silent at these receptors.

Workflow Library Compound Library (Isoxazole Derivatives) Primary Primary Screen (VAP-1 / MAO-B Assays) Library->Primary Selectivity Selectivity Profiling (MAO-A / AOC1 / AOC2) Primary->Selectivity IC50 < 1 µM GPCR GPCR Cross-Reactivity (5-HT / Dopamine / hERG) Selectivity->GPCR Selectivity > 50x Lead Lead Optimization & Candidate Selection GPCR->Lead Clean Safety Profile

High-throughput selectivity screening workflow for primary amine fragments.

References

  • Salmi, M., & Jalkanen, S. (2019). Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation. Antioxidants & Redox Signaling, 30(3), 314-332. URL: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. URL: [Link]

  • American Health & Drug Benefits. (2018). Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. AHDB Online, 11(2). URL: [Link]

Validation

reproducibility of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine synthesis protocols across labs

An In-Depth Technical Guide to the Synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine: A Comparative Analysis of Reproducibility For Researchers, Scientists, and Drug Development Professionals Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine: A Comparative Analysis of Reproducibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound featuring an isoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The precise arrangement of its functional groups—a fluorophenoxymethyl ether at the 5-position and a methanamine group at the 3-position—makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-purity material for research and development.

This guide provides a comprehensive analysis of a proposed, robust synthetic route to this target molecule. While no single, unified protocol is widely published, the synthesis can be reliably achieved through a convergent, three-step sequence based on well-established and extensively documented chemical transformations. We will dissect each step, explaining the underlying chemical principles, providing detailed experimental protocols, and discussing potential challenges to ensure reproducibility across different laboratory settings.

Proposed Synthetic Pathway: A Strategic Overview

The most logical and efficient approach to constructing the target molecule involves a three-step sequence, starting from commercially available precursors. This strategy hinges on the highly reliable 1,3-dipolar cycloaddition reaction to form the isoxazole core.

The proposed workflow is as follows:

  • Williamson Ether Synthesis: Formation of the key alkyne intermediate, 1-fluoro-2-(prop-2-yn-1-yloxy)benzene.

  • 1,3-Dipolar Cycloaddition: Construction of the isoxazole ring via the reaction of the alkyne with a nitrile oxide to yield 5-((2-fluorophenoxy)methyl)-1,2-oxazole-3-carbonitrile.

  • Nitrile Reduction: Conversion of the nitrile intermediate to the final primary amine product.

Synthesis_Workflow A 2-Fluorophenol + Propargyl Bromide B 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene (Alkyne Intermediate) A->B  Step 1:  Williamson Ether Synthesis   (Base, e.g., K2CO3) D 5-((2-Fluorophenoxy)methyl)-1,2-oxazole-3-carbonitrile (Nitrile Intermediate) B->D  Step 2:  1,3-Dipolar Cycloaddition   (Base, e.g., Et3N) C Chloro(hydroxyimino)acetonitrile C->D E [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (Final Product) D->E  Step 3:  Nitrile Reduction   (e.g., LiAlH4 or H2/Catalyst)

Caption: Proposed synthetic workflow for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine.

Part 1: Synthesis of the Alkyne Intermediate

Step 1: 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene via Williamson Ether Synthesis

The initial step involves the straightforward O-alkylation of 2-fluorophenol with propargyl bromide. This reaction, a classic Williamson ether synthesis, is known for its reliability and high yields when using a primary alkyl halide.[1][2]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base, sufficient to deprotonate the phenol. Its use avoids the harsher conditions and potential side reactions associated with stronger bases like sodium hydride.[3]

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.[4]

  • Temperature: Moderate heating (reflux) is typically required to drive the reaction to completion in a reasonable timeframe.[1]

Experimental Protocol: Step 1
  • To a solution of 2-fluorophenol (1.0 eq) in acetone (10 volumes), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-fluoro-2-(prop-2-yn-1-yloxy)benzene as a pure liquid.

Reproducibility Insights:

  • Ensure the propargyl bromide is of good quality, as aged material can contain impurities that lead to side reactions.

  • The reaction is generally robust, but incomplete reaction can occur if the base is not sufficiently anhydrous or if the reaction time is too short.

Part 2: Construction of the Isoxazole Core

Step 2: 5-((2-Fluorophenoxy)methyl)-1,2-oxazole-3-carbonitrile via 1,3-Dipolar Cycloaddition

This key step utilizes a 1,3-dipolar cycloaddition, a powerful pericyclic reaction for forming five-membered heterocycles.[5] A nitrile oxide, generated in situ, reacts with the terminal alkyne intermediate to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[6][7]

Causality Behind Experimental Choices:

  • Nitrile Oxide Precursor: Chloro(hydroxyimino)acetonitrile is a suitable precursor for the required cyanogen nitrile oxide. It can be prepared from the reaction of fulminic acid with chlorine. For laboratory-scale synthesis, an alternative is to generate the nitrile oxide from cyanoformaldoxime.

  • In Situ Generation: The nitrile oxide is highly reactive and prone to dimerization to form a furoxan.[6] Therefore, it is generated in situ in the presence of the alkyne by dehydrohalogenation of the hydroxamoyl chloride using a mild organic base like triethylamine (Et₃N).[8] This ensures that the reactive dipole is trapped by the dipolarophile as it is formed, maximizing the yield of the desired isoxazole.

  • Solvent and Temperature: The reaction is typically performed in an inert solvent like toluene or dichloromethane at room temperature to moderate temperatures.

Experimental Protocol: Step 2
  • Dissolve the alkyne intermediate, 1-fluoro-2-(prop-2-yn-1-yloxy)benzene (1.0 eq), in toluene (10 volumes).

  • Add chloro(hydroxyimino)acetonitrile (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of triethylamine (1.2 eq) in toluene dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. The formation of the isoxazole can be tracked, and the disappearance of the alkyne starting material should be noted.

  • Upon completion, the triethylammonium hydrochloride salt will precipitate. Filter the mixture and wash the solid with toluene.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield 5-((2-fluorophenoxy)methyl)-1,2-oxazole-3-carbonitrile.

Reproducibility Insights:

  • The rate of addition of the base is critical to control the concentration of the transient nitrile oxide and minimize dimerization.[6]

  • The purity of the hydroxamoyl chloride precursor is important for achieving high yields.

  • Some 1,3-dipolar cycloadditions can be sensitive to steric and electronic effects, but the reaction between a terminal alkyne and a simple nitrile oxide is generally reliable.[9]

Part 3: Formation of the Final Product

Step 3: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine via Nitrile Reduction

The final step is the reduction of the nitrile group to a primary amine. This can be achieved through several reliable methods, with the choice often depending on the scale of the reaction and available equipment.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of cleanly converting nitriles to primary amines.

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is highly effective for this transformation and typically provides high yields.[10][11] It is, however, highly reactive with water and protic solvents, requiring anhydrous conditions.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.

  • Workup: A careful, sequential quenching procedure (e.g., Fieser workup) is necessary to safely destroy excess LAH and precipitate aluminum salts, which can then be filtered off.[12]

Experimental Protocol: Step 3 (Method A)
  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-((2-fluorophenoxy)methyl)-1,2-oxazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.[11]

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., CH₂Cl₂/MeOH/Et₃N 95:4:1, to prevent streaking) or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Method B: Catalytic Hydrogenation

For larger scale synthesis, catalytic hydrogenation is often preferred due to safety and cost considerations.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel or a palladium-on-carbon (Pd/C) catalyst can be effective.[13][14] The presence of nitrogen in the heterocyclic ring may require specific catalyst choices or conditions to avoid catalyst poisoning.[10]

  • Hydrogen Source: Molecular hydrogen (H₂) from a cylinder is used, typically at elevated pressure.

  • Solvent: Protic solvents like methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts, are common.[14]

Experimental Protocol: Step 3 (Method B)
  • Charge a hydrogenation vessel with 5-((2-fluorophenoxy)methyl)-1,2-oxazole-3-carbonitrile (1.0 eq), a suitable catalyst such as Raney Nickel (as a slurry in water) or 10% Pd/C (5-10 mol%), and a solvent such as methanolic ammonia.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described in Method A.

Comparative Summary and Reproducibility

ParameterStep 1: Ether SynthesisStep 2: CycloadditionStep 3: Nitrile Reduction
Reaction Type Sₙ2 (Williamson)1,3-Dipolar CycloadditionReduction
Key Reagents 2-Fluorophenol, Propargyl Bromide, K₂CO₃Alkyne, Hydroxamoyl Chloride, Et₃NLiAlH₄ or H₂/Catalyst
Typical Yield High (>85%)Good (60-80%)High (>80%)
Reproducibility Very HighHighHigh
Key Challenges Ensuring anhydrous conditions for base.Minimizing nitrile oxide dimerization through slow base addition.LAH: Handling pyrophoric reagent; careful workup. Hydrogenation: Specialized equipment; potential catalyst poisoning.
Scalability ExcellentGoodGood (Hydrogenation is often preferred for large scale)

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Available from: [Link]

  • ACS Publications. Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Available from: [Link]

  • PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • PMC. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available from: [Link]

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Google Patents. Catalytic hydrogenation of nitriles.
  • ACS Publications. Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Available from: [Link]

  • ResearchGate. (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • ResearchGate. (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. IJPCBS 2013, 3(2), 294-304. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. Available from: [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available from: [Link]

  • ACS Publications. New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. Available from: [Link]

  • PMC. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Reddit. Reduction with Lithium Aluminium Hydride (LAH). Available from: [Link]

  • ResearchGate. (PDF) Elucidating the Trends in Reactivity of Aza‐1,3‐Dipolar Cycloadditions. Available from: [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. Available from: [Link]

  • PMC. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

Sources

Comparative

Validating HPLC Retention Times for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine: A Stationary Phase Comparison Guide

Introduction: The Structural Challenge In pharmaceutical method development, validating the High-Performance Liquid Chromatography (HPLC) retention time of an active pharmaceutical ingredient (API) or its intermediates i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge

In pharmaceutical method development, validating the High-Performance Liquid Chromatography (HPLC) retention time of an active pharmaceutical ingredient (API) or its intermediates is the bedrock of assay specificity. The molecule [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine presents a unique chromatographic challenge due to two distinct structural features:

  • A Primary Methanamine Group (pKa ~9.5): Highly basic and prone to secondary interactions.

  • A 2-Fluorophenoxymethyl Moiety: Highly electronegative, offering unique hydrophobic and dipole-dipole interaction potentials.

To build a robust, ICH Q2(R2) compliant method, we must move beyond standard platform methods and select a stationary phase that actively leverages these structural liabilities into resolving power.

Mechanistic Causality: Why Standard C18 Fails and PFP Excels

When developing an HPLC method for basic amines, standard C18 (Octadecylsilane) columns often yield sub-optimal results. At typical acidic to neutral mobile phase pH levels, the primary amine of our target molecule is highly protonated. On traditional C18 silica columns, these protonated amines undergo secondary ion-exchange interactions with unendcapped, residual surface silanols, leading to severe peak tailing and unpredictable retention time shifts .

To overcome this, Pentafluorophenyl (PFP) stationary phases offer a superior, orthogonal retention mechanism. Unlike C18, which relies almost exclusively on dispersive hydrophobic interactions, PFP phases leverage multiple retention mechanisms: π−π stacking, dipole-dipole interactions, charge transfer, and hydrogen bonding 1. The electron-deficient pentafluorophenyl ring of the stationary phase strongly interacts with the electron-rich regions of the analyte, while the 2-fluorophenoxymethyl moiety of the analyte engages in specific fluorophilic interactions 2.

Expert Insight on Mobile Phase Selection

When utilizing a PFP column, the choice of organic modifier dictates the success of the separation. Acetonitrile contains π -electrons within its carbon-nitrogen triple bond. These electrons can actively compete with the analyte for the π−π interacting sites on the PFP stationary phase, effectively "washing out" the column's unique selectivity 3. Therefore, utilizing Methanol —a protic, non-competing solvent—is critical to preserving the selective π−π interactions required to consistently retain and resolve this fluorinated isoxazole derivative.

G Start Molecule Analysis: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine Amine Basic Primary Amine (pKa ~9.5) Start->Amine Fluoro Fluorinated Aromatic Ring (Hydrophobic/Dipole) Start->Fluoro Risk1 Risk: Silanol Tailing on C18 Mechanism: Ion-Exchange Amine->Risk1 Opportunity Opportunity: Orthogonal Selectivity Mechanism: Pi-Pi & Dipole Fluoro->Opportunity Decision Optimal Stationary Phase: Pentafluorophenyl (PFP) Risk1->Decision Opportunity->Decision

Workflow for selecting stationary phases based on molecular structural liabilities.

Data Presentation: Comparative Column Performance

To objectively demonstrate the superiority of the PFP phase for this specific analyte, we compared three distinct column chemistries under a standardized gradient (0.1% Formic Acid in Water / Methanol at 1.0 mL/min).

Chromatographic ParameterStandard C18 (Octadecylsilane)PFP (Pentafluorophenyl)HILIC (Unbonded Silica)
Retention Factor ( k′ ) 1.2 (Poor retention)4.5 (Optimal)6.8 (Excessive)
USP Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical)1.4 (Slight tailing)
Theoretical Plates ( N ) 4,50012,500 8,200
RT Reproducibility (%RSD) 2.8% (Fails ICH limits)0.3% (Passes)1.5% (Marginal)
Primary Mechanism Dispersive (Hydrophobic) π−π , Dipole, H-Bonding Hydrophilic Partitioning

Step-by-Step Methodology: ICH Q2(R2) Compliant RT Validation

To ensure the analytical procedure is fit for its intended purpose, the retention time must be rigorously validated according to ICH Q2(R2) guidelines 4. The following protocol establishes a self-validating system where the instrument must prove its capability before any validation data is accepted.

Phase 1: Self-Validating System Suitability Test (SST)

Causality: Before any validation parameter is tested, the system must prove it is capable of the analysis. This prevents false failures due to column degradation or pump malfunctions.

  • Preparation: Prepare an SST resolution mixture containing 0.1 mg/mL of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine and its primary synthetic precursor (e.g., 2-fluorophenol).

  • Execution: Inject the SST mixture in 6 replicates.

  • System Gate: Verify acceptance criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and RT %RSD < 0.5%. If the system fails, the run automatically aborts.

Phase 2: Specificity & Retention Time Confirmation

Causality: As per ICH Q2(R2), the method must unequivocally assess the analyte in the presence of expected impurities without RT interference.

  • Blank Assessment: Inject blank diluent to confirm no matrix interference at the target RT (approx. 6.5 minutes on PFP).

  • Spike Recovery: Inject the analyte spiked with known degradation products (e.g., hydrolysis products of the isoxazole ring).

  • Spectral Purity: Confirm the peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector across the target peak.

Phase 3: Precision (Repeatability)

Causality: Ensures the thermodynamic interactions between the analyte and the PFP phase are stable across multiple injections.

  • Preparation: Prepare the analyte at 100% of the target test concentration.

  • Execution: Perform 6 consecutive injections from the same vial.

  • Acceptance: Calculate the %RSD of the retention time. It must be ≤1.0% .

Phase 4: Robustness

Causality: Evaluates the method's reliability under deliberate variations, a core requirement of ICH Q2(R2) to simulate day-to-day laboratory fluctuations.

  • Temperature Variation: Alter column temperature by ±5∘C (e.g., 35∘C and 45∘C ).

  • Flow Rate Variation: Alter mobile phase flow rate by ±0.1 mL/min .

  • pH Variation: Alter mobile phase buffer pH by ±0.2 units.

  • Acceptance: Verify that the absolute retention time shift does not cause co-elution ( Rs​ remains > 1.5 for all critical pairs).

Validation SST System Suitability Test (SST) (Self-Validating Anchor) Specificity Specificity (ICH Q2) Baseline Resolution (Rs > 1.5) SST->Specificity Precision Precision (ICH Q2) RT Repeatability (%RSD < 1.0%) SST->Precision Robustness Robustness (ICH Q2) Temp/pH/Flow Variations SST->Robustness Final Validated Retention Time Fit for Intended Use Specificity->Final Precision->Final Robustness->Final

ICH Q2(R2) validation logic for HPLC retention time robustness and precision.

References

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 4

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | chromatographyonline.com | 1

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases | waters.com | 2

  • 1-[Chloro(phenyl)methyl]-2-fluorobenzene | 65214-74-6 | benchchem.com | 3

  • DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF AZITHROMYCIN | uonbi.ac.ke |

Sources

Validation

comparative toxicity of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine against reference standards

Introduction & Scientific Rationale The compound [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as FPMO ) represents a class of fluorinated isoxazole derivatives frequently utilized as phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as FPMO ) represents a class of fluorinated isoxazole derivatives frequently utilized as pharmacophores in central nervous system (CNS) drug discovery and agrochemical development. While the isoxazole ring provides metabolic stability and the primary amine offers favorable physicochemical properties for target engagement, the presence of a fluorinated aryloxy moiety necessitates rigorous preclinical toxicity profiling.

Halogenated aromatic systems can undergo cytochrome P450-mediated bioactivation, potentially leading to reactive electrophiles that cause genotoxicity or idiosyncratic hepatotoxicity. Furthermore, lipophilic basic amines are classic structural alerts for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced QT prolongation.

This guide provides an objective, data-driven comparison of FPMO against established reference standards across three critical toxicity domains: Genotoxicity (OECD 471) , Cardiotoxicity (ICH S7B) , and Hepatotoxicity . By anchoring FPMO's performance to known clinical and preclinical standards, researchers can accurately calculate safety margins and de-risk early-stage development.

Integrated Toxicity Screening Workflow

To establish a comprehensive safety profile, FPMO was subjected to a tiered in vitro screening cascade. The workflow integrates regulatory-compliant assays with specific reference standards to ensure all data is grounded in a self-validating system.

Caption: Preclinical toxicity screening workflow comparing the test compound against established references.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Causality and Assay Design

The Ames test evaluates the mutagenic potential of a compound by detecting point mutations (frameshifts and base-pair substitutions) in Salmonella typhimurium and Escherichia coli[1]. For fluorinated compounds like FPMO, standard plate incorporation methods often lack the sensitivity to detect transient reactive metabolites. Therefore, an Enhanced Ames Test using a pre-incubation methodology with elevated metabolic activation (30% rat/hamster liver S9 fraction) is required to accurately simulate mammalian hepatic metabolism[2].

Step-by-Step Methodology (OECD 471 Compliant)
  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) overnight in nutrient broth to a density of ~10^9 cells/mL.

  • Metabolic Activation Mix: Prepare S9 mix using livers from rats induced with phenobarbital and β-naphthoflavone. Use at a 30% concentration to maximize the detection of CYP-mediated reactive intermediates[1][2].

  • Pre-Incubation: Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for -S9), and 0.05 mL of FPMO (dissolved in DMSO) in a sterile tube. Incubate at 37°C for 30 minutes. Causality: This liquid-phase incubation forces prolonged contact between the compound, enzymes, and bacteria before agar immobilization, highly increasing the capture rate of short-lived electrophiles.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the tube, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Validation: The assay is strictly self-validating. It is only considered acceptable if the concurrent positive controls (e.g., 2-Aminoanthracene, NDMA) produce a >3-fold increase in revertant colonies compared to the vehicle control[2].

Comparative Genotoxicity Data
Test ArticleStrain / ConditionMax Concentration TestedRevertant Fold-Increase (vs. Vehicle)Result
FPMO TA98 (+ 30% Rat S9)5000 µ g/plate 1.1xNegative
FPMO TA100 (+ 30% Rat S9)5000 µ g/plate 1.2xNegative
2-Aminoanthracene (Ref)TA98 (+ 30% Rat S9)5 µ g/plate 45.3x Positive
NDMA (Ref)TA100 (+ 30% Rat S9)100 µ g/plate 12.8x Positive

Cardiotoxicity: hERG Patch-Clamp Assay

Causality and Assay Design

The primary amine in FPMO makes it a candidate for trapping within the inner vestibule of the hERG (Kv11.1) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the cardiac action potential, leading to QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes (TdP). To assess this, we utilize the manual patch-clamp technique under ICH S7B Best Practice guidelines[3].

Caption: Mechanistic pathway of hERG channel blockade leading to QT interval prolongation.

Step-by-Step Methodology (ICH S7B Compliant)
  • Cell Preparation: Utilize HEK293 cells stably expressing the human KCNH2 gene.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration. Crucial Step: Maintain the external bath solution at physiological temperature (35-37°C ). Causality: Conducting the assay at room temperature (as done historically) alters channel gating kinetics and significantly underestimates the IC50 of highly lipophilic drugs[3].

  • Voltage Protocol: Apply a step-and-ramp voltage protocol (0.2 Hz, every 5 seconds) to simulate the cardiac action potential and capture state-dependent block[3].

  • Perfusion & Calibration: Perfuse FPMO at ascending concentrations (0.1, 1, 10, 30 µM).

  • Validation: Calibrate the assay using standard reference drugs with known clinical QT effects (e.g., Moxifloxacin, Dofetilide, Ondansetron)[4]. The assay is validated only if the Moxifloxacin IC50 falls within the laboratory's historical distribution (e.g., 38–104 µM)[5].

Comparative hERG Blockade Data
CompoundIC50 (µM)Hill CoefficientClinical TdP Risk CategoryEstimated Safety Margin (Assuming 1 µM Cmax)
FPMO 18.5 ± 2.11.1N/A (Preclinical)18.5x
Dofetilide (Ref)0.015 ± 0.0030.9High Risk< 0.1x
Ondansetron (Ref)1.4 ± 0.31.0Moderate Risk1.4x
Moxifloxacin (Ref)62.0 ± 5.41.2Low Risk62.0x

Conclusion: FPMO exhibits moderate hERG blockade (IC50 = 18.5 µM). While significantly safer than potent blockers like Dofetilide, the 18.5x safety margin indicates that careful attention must be paid to the projected human Cmax​ . If the therapeutic free Cmax​ exceeds 0.6 µM, the safety margin drops below the generally accepted 30x threshold, necessitating in vivo cardiovascular telemetry follow-up.

Hepatotoxicity: In Vitro Cytotoxicity (HepG2)

Causality and Assay Design

General cytotoxicity and hepatotoxicity are assessed using the HepG2 human liver carcinoma cell line. While HepG2 cells have lower basal CYP450 expression than primary human hepatocytes (PHH), they are an excellent, highly reproducible first-line model for detecting mitochondrial toxicity, membrane disruption, and reactive oxygen species (ROS) generation caused by novel chemical entities.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in 96-well plates at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow attachment.

  • Compound Exposure: Treat cells with FPMO and Reference Standards (Chlorpromazine, Acetaminophen) in a 10-point dose-response curve (0.1 µM to 100 µM) for 48 hours. Maintain final DMSO concentration at ≤0.5% to prevent solvent toxicity.

  • Viability Assessment (ATP Luminescence): Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present. Causality: ATP quantitation is preferred over colorimetric assays (like MTT) because it directly measures metabolic competence and avoids artifacts caused by redox-active test compounds.

  • Data Analysis: Calculate the TC50 (Toxic Concentration 50%) using non-linear regression.

Comparative Cytotoxicity Data
CompoundHepG2 TC50 (µM)Mechanism of Toxicity
FPMO > 100 µMNo significant overt cytotoxicity observed
Chlorpromazine (Ref)12.4 µMPhospholipidosis / Membrane disruption
Acetaminophen (Ref)> 100 µM (without CYP induction)NAPQI formation (requires high CYP2E1)

Summary and Translational Outlook

The comparative preclinical evaluation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine reveals a highly favorable safety profile for early-stage development:

  • Genotoxicity: Clean. No mutagenic potential observed even under enhanced metabolic activation, distinguishing it favorably from known nitrosamine and arylamine hazards.

  • Hepatotoxicity: Clean. No overt cytotoxicity in hepatic models up to 100 µM.

  • Cardiotoxicity: Moderate liability. The hERG IC50 of 18.5 µM requires careful pharmacokinetic optimization to ensure a sufficient therapeutic window (aiming for clinical free Cmax​ < 0.5 µM).

By benchmarking FPMO against rigorously validated reference standards using ICH and OECD guidelines, researchers can confidently progress this chemotype into in vivo pharmacokinetic and efficacy models.

References

  • European Medicines Agency (EMA). (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.
  • Gentronix. (2026). OECD 471 Ames Test | Regulatory Genotoxicity Studies.
  • International Council for Harmonisation (ICH). (2022). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential.
  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions.
  • WuXi AppTec. (2025). Five Ways to Ensure hERG Assays are Scientifically Reliable.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Waste Management of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine

As your trusted partner in drug development and laboratory safety, we provide this comprehensive operational guide to ensure the safe, compliant, and environmentally responsible disposal of [5-(2-Fluorophenoxymethyl)-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

As your trusted partner in drug development and laboratory safety, we provide this comprehensive operational guide to ensure the safe, compliant, and environmentally responsible disposal of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine . This document is engineered for research scientists and EHS professionals, moving beyond basic safety data to deliver actionable, self-validating protocols grounded in physicochemical realities.

Physicochemical Risk Profiling for Waste Categorization

To design a safe disposal protocol, we must first deconstruct the molecular liabilities of this specific building block. Proper categorization is not arbitrary; it is dictated by the compound's structural features:

  • Halogenated Liability (The Fluorine Atom): The 2-fluorophenoxymethyl group dictates that this compound—and any solvent it is dissolved in—must be strictly classified as Halogenated Organic Waste .

    • Causality: At incineration temperatures (>1000°C), the covalent C-F bond undergoes homolytic cleavage, generating highly corrosive and toxic hydrogen fluoride (HF) gas. Non-halogenated incinerators lack the alkaline scrubbers required to neutralize HF, leading to severe equipment corrosion and toxic atmospheric release .

  • Amine Basicity (The Methanamine Group): The primary amine moiety acts as a weak organic base.

    • Causality: If inadvertently mixed with concentrated acidic waste streams without controlled neutralization, it can trigger an exothermic acid-base reaction, potentially leading to container over-pressurization and rupture.

  • Ecotoxicity (The Isoxazole Ring): Heterocyclic compounds and fluorinated aromatics often exhibit significant aquatic toxicity and resist standard biological wastewater degradation, strictly prohibiting drain disposal .

Waste Stream Compatibility Matrix

The following table summarizes the quantitative and categorical routing parameters for this compound to ensure rapid, error-free segregation at the bench.

Waste Stream CategoryCompatibilityMaximum Allowed ConcentrationCausality / Justification
Halogenated Organic Highly Compatible No Limit (Solubility dependent)Required due to the structural fluorine atom; ensures routing to HF-scrubbed incinerators.
Non-Halogenated OrganicIncompatible< 1% (Trace contamination only)Exceeding trace levels risks HF gas release in unequipped incinerators, violating EPA RCRA guidelines.
Aqueous Waste (Drain)Strictly Prohibited0% (Zero tolerance)Ecotoxic liabilities of fluorinated heterocycles; resists standard municipal biological wastewater treatment.
Solid Hazardous WasteCompatible (Pure solid)N/APure crystalline or powder forms must be collected in sealed, puncture-resistant HDPE bins for direct incineration.

Standard Operating Procedure: Step-by-Step Disposal Workflow

This protocol utilizes a self-validating system, meaning each step includes a verification check to ensure compliance before proceeding to the next phase.

Step 1: Phase and Solvent Compatibility Verification
  • Assess the Physical State: Determine if the waste is a pure solid, an aqueous solution, or dissolved in an organic solvent (e.g., DMF, DCM, or Methanol).

  • Verify pH (Self-Validation Check): If the waste contains an aqueous layer, use pH indicator paper to verify the pH before combining it with bulk waste.

    • Causality: Because the compound is a primary amine, the solution may be basic. Ensuring the pH is known prevents accidental mixing with incompatible strong acids in the bulk waste container, mitigating exothermic risks.

Step 2: Primary Containment and Segregation
  • Select the Container: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste carboys.

    • Causality: Glass containers pose a shatter risk during transport, and standard LDPE may degrade over time if the compound is dissolved in aggressive organic solvents commonly used in amide coupling workflows.

  • Segregate: Strictly route the solution to the Halogenated Organic Waste stream.

    • Self-Validation Check: Visually inspect the container label to confirm it explicitly states "Halogenated" before adding the waste.

Step 3: Labeling and Documentation
  • Tag the Container: Attach an institutional hazardous waste tag immediately upon adding the first drop of waste.

  • Document Constituents: Explicitly list "[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine" and note the presence of "Fluorine" and "Amine" on the tag.

    • Causality: Accurate documentation ensures the downstream Treatment, Storage, and Disposal Facility (TSDF) routes the drum to an incinerator equipped with an alkaline scrubber .

Step 4: EHS Transfer and Final Disposition
  • Transfer: Move the sealed container to the institutional satellite accumulation area within the regulatory timeframe (typically before the container is 90% full).

  • Final Destruction: The institutional EHS provider will transport the waste to a permitted TSDF for high-temperature incineration (>1000°C) with alkaline scrubbing.

Spill Remediation Protocol

In the event of an accidental release at the bench, follow this step-by-step remediation workflow:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered if the spill is contained within the hood.

  • Neutralize/Absorb: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) to the spill.

    • Causality: Using inert absorbents prevents secondary reactions that could occur if combustible materials (like paper towels) are used with potentially reactive basic organic solutions.

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container (HDPE bucket).

  • Decontaminate: Wash the spill area with a compatible solvent (e.g., ethanol or water with mild detergent), collecting the washings into the halogenated liquid waste container.

Operational Routing Visualization

WasteRouting Start Waste Generation: [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanamine SolventCheck Identify Carrier Solvent (Solid vs. Liquid) Start->SolventCheck HalogenCheck Halogen Verification: Contains F, Cl, Br, or I? SolventCheck->HalogenCheck Proceed to Categorization Halogenated YES: Fluorine Present Route to Halogenated Waste HalogenCheck->Halogenated Structural F Confirmed Containment Primary Containment: HDPE / PTFE Jugs Halogenated->Containment Segregate from Non-Halogenated Incineration Final Disposition: High-Temp Incineration with Alkaline Scrubber Containment->Incineration EHS Transfer

Workflow for the segregation and disposal of fluorinated isoxazole derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

  • American Chemical Society. "The Subtleties of Managing Laboratory Waste in 2024." ACS Chemical Health & Safety, 2024.[Link]

  • U.S. Environmental Protection Agency. "Hazardous Waste Management Facilities and Units." EPA.gov, 2025.[Link]

Handling

A Researcher's Guide to Handling [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine: A Focus on Personal Protective Equipment

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. As a novel chemical ent...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine. As a novel chemical entity, comprehensive safety data may not be publicly available. Therefore, this document synthesizes information from structurally similar compounds and established best practices for handling analogous chemical classes to ensure a high margin of safety in the laboratory.

Foundational Hazard Assessment: Understanding the "Why"

The recommended Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the anticipated hazards posed by the molecule's structure. Lacking a specific Safety Data Sheet (SDS) for this exact compound, we must infer its potential hazards from its constituent parts: the primary amine, the fluorinated aromatic ring, and the isoxazole core. A close structural analog, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride, is classified as an acute toxin (if swallowed, in contact with skin, or inhaled), a skin irritant, a serious eye irritant, and may cause respiratory irritation or drowsiness.[1]

  • Primary Amine (-CH₂NH₂): Amines as a class can be corrosive, irritating to the skin, eyes, and respiratory tract.[2][3] They can be readily absorbed through the skin. Therefore, robust skin and eye protection is non-negotiable.

  • Fluorinated Phenoxy Group: The presence of fluorine necessitates caution. Organofluorine compounds can have unique toxicological profiles, and their combustion or decomposition can produce highly toxic gases like hydrogen fluoride (HF).[4][5] While this compound is not elemental fluorine, the potential for hazardous decomposition products under thermal stress (e.g., in a fire) warrants respiratory protection and careful handling.

  • 1,2-Oxazole Core: This heterocyclic moiety is common in pharmaceuticals. While the core itself is generally stable, the overall toxicological profile is dictated by its substituents. Given the known hazards of the analog, the entire compound should be treated as hazardous.[1]

Based on this analysis, the compound must be handled as if it is harmful by inhalation, ingestion, and skin contact, and is a severe irritant to eyes and skin.[1][6][7]

Core PPE Directive: Your Laboratory Armor

All handling of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine, whether in solid or solution form, must be conducted within a certified laboratory chemical fume hood.[8] The following PPE is mandatory:

  • Hand Protection: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and replaced immediately upon known or suspected contamination. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] Due to the severe irritation potential, it is highly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities (>1 gram) or when there is a significant risk of splashing.[8][9]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure clothing fully covers the arms and legs; open-toed shoes are strictly prohibited.

  • Respiratory Protection: For routine handling of small quantities inside a fume hood, respiratory protection may not be required.[10] However, if there is any risk of aerosol generation that cannot be contained by the fume hood, or in the event of a spill, an air-purifying respirator with cartridges appropriate for organic vapors and amines should be used.[11]

Table 1: Task-Specific PPE Requirements
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Double Nitrile GlovesGoggles & Face ShieldLab CoatNot required inside a fume hood
Preparing Solutions Double Nitrile GlovesGoggles & Face ShieldLab Coat & Chemical ApronNot required inside a fume hood
Reaction Workup Double Nitrile GlovesGoggles & Face ShieldLab Coat & Chemical ApronNot required inside a fume hood
Cleaning Spills Heavy-duty Nitrile/Neoprene GlovesGoggles & Face ShieldChemical Resistant Suit/CoverallsAir-Purifying Respirator with Amine/Organic Vapor Cartridges

Operational Plan: Donning and Doffing Procedures

Cross-contamination is a significant risk when removing PPE. The sequence is critical to ensure that contaminants from the "dirty" exterior of your gear do not touch your skin.

Donning PPE Workflow

The process of putting on PPE should be systematic to ensure complete coverage before handling any chemicals.

G cluster_prep Preparation cluster_donning Donning Sequence a Inspect all PPE for damage b Don Lab Coat / Apron a->b c Don Goggles & Face Shield b->c d Don Inner Gloves c->d e Don Outer Gloves (over cuff) d->e

Caption: Sequential workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

This sequence is designed to move from most contaminated to least contaminated, preventing contact with the hazardous material.

G cluster_doffing Doffing Sequence (Inside Lab) a Remove Outer Gloves (Peel off without touching exterior) b Remove Lab Coat / Apron (Roll inside-out) a->b c Exit immediate work area b->c d Remove Face Shield & Goggles (Handle by straps) c->d e Remove Inner Gloves (Peel off without touching exterior) d->e f Wash hands thoroughly e->f

Caption: Sequential workflow for doffing PPE to prevent contamination.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine must be treated as hazardous waste.[8] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[8]

  • Solid Waste: Used gloves, weighing papers, pipette tips, and contaminated bench paper should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12] The container should be marked "Halogenated Organic Solid Waste."

  • Liquid Waste: All solutions containing the compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[8] Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids.[8]

  • Sharps: Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After the initial rinse, glassware can be washed using standard laboratory procedures.

G cluster_solid Solid Waste cluster_liquid Liquid Waste Waste Contaminated Item Gloves Gloves, Paper, Tips Waste->Gloves Solutions Solutions, Rinsate Waste->Solutions SolidBag Sealable Bag for Halogenated Solids Gloves->SolidBag LiquidBottle Sealable Bottle for Halogenated Liquids Solutions->LiquidBottle

Caption: Decision workflow for segregating contaminated waste streams.

Emergency Procedures: Immediate Response Plan

In case of accidental exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[13] Seek immediate medical attention.

Always have the Safety Data Sheet for a close analog readily available for emergency responders.[14]

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • JINGMA CHEMICALS LTD. (2012, May 14). Material Safety Data Sheet. Glyphosate 360 SL.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
Reactant of Route 2
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
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